molecular formula C16H20N6O B1664140 (3S,4S)-Tofacitinib CAS No. 1092578-47-6

(3S,4S)-Tofacitinib

Cat. No.: B1664140
CAS No.: 1092578-47-6
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib.

Properties

IUPAC Name

3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602594
Record name 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092578-47-6
Record name (3S,4S)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092578-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofacitinib, (3S,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFACITINIB, (3S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3EP7ZZ9UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Topic: (3R,4R)-Tofacitinib: Discovery, Development, and Stereochemical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Tofacitinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib, known scientifically as (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidine-1-propanenitrile and marketed under the brand name Xeljanz®, is a pioneering oral medication in the class of Janus kinase (JAK) inhibitors.[1][2] It was the first JAK inhibitor to be approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate to severe rheumatoid arthritis (RA) in 2012.[1][2] Its indications have since expanded to include psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis.[2][3]

A critical aspect of Tofacitinib's pharmacology is its stereochemistry. The molecule possesses two chiral centers, leading to multiple stereoisomers. The therapeutically active and approved form is the (3R,4R) enantiomer. The (3S,4S) diastereomer, while chemically similar, is significantly less active and is primarily synthesized for use as an impurity reference standard in manufacturing and quality control processes.[4][5] This guide will focus on the discovery and development of the active (3R,4R)-Tofacitinib, with specific sections dedicated to its synthesis, mechanism of action, and clinical evaluation, while also addressing the relevance of its diastereomers.

Discovery and Rationale

The journey to Tofacitinib began in the early 1990s with the search for novel immunosuppressants to prevent organ transplant rejection.[6] A pivotal moment occurred in 1993 when Dr. Paul Changelian of Pfizer met Dr. John O'Shea from the National Institutes of Health (NIH).[6] Dr. O'Shea's lab had recently discovered that an enzyme from the Janus kinase family, specifically JAK3, was crucial for signaling by interleukin-2 (IL-2).[6] IL-2 is a vital growth factor for T lymphocytes, the immune cells responsible for the rejection of transplanted organs.

This discovery positioned JAK3 as a highly promising drug target. By inhibiting JAK3, it was hypothesized that the immune response could be selectively modulated, offering a new therapeutic approach. This led to a collaborative effort between Pfizer and the NIH to identify a small molecule inhibitor of JAK3. The program was initiated from scratch, requiring the development of new assays and models. After years of diligent research, the compound CP-690,550, later named Tofacitinib, was identified and nominated for clinical development in 2000.[6] Early preclinical studies in primate models of kidney transplantation showed unprecedented efficacy, surpassing the standard of care at the time and validating the therapeutic hypothesis.[6]

Mechanism of Action: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes, which are intracellular tyrosine kinases essential for signal transduction of numerous cytokines and growth factors.[3][7] The canonical pathway involves four members: JAK1, JAK2, JAK3, and TYK2.[8] These enzymes play a critical role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is central to hematopoiesis and immune cell function.[3]

The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immune response, and cell proliferation.[7][8]

Tofacitinib potently inhibits JAK1 and JAK3, and to a lesser extent JAK2, by reversibly binding to the ATP-binding site of the kinase domain.[7][9] This action prevents the phosphorylation and activation of STATs, effectively blocking the downstream signaling of key pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21.[7] The net result is a broad suppression of the inflammatory cascade that drives autoimmune diseases like rheumatoid arthritis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IL-2) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation JAK1->JAK3 STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibits Tofacitinib->JAK3 Inhibits Gene Gene Transcription (Inflammatory Mediators) DNA->Gene 6. Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthesis and Stereochemistry

The chemical synthesis of Tofacitinib is a significant challenge due to the presence of two contiguous stereocenters in the piperidine ring, requiring precise control to produce the desired (3R,4R) diastereomer.[1] Most synthetic strategies focus on the efficient and stereoselective construction of the key intermediate, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.

Retrosynthetic Analysis: The molecule is generally disconnected into two primary building blocks:

  • A pyrrolo[2,3-d]pyrimidine core , which provides the hinge-binding motif for the kinase.

  • A chiral 3,4-disubstituted piperidine side chain , which is the primary source of synthetic complexity and cost.[1][10]

Synthetic Approaches: Several routes have been developed, often starting from simple materials like 3-amino-4-methylpyridine or 4-picoline.[10][11] Key strategies include:

  • Chiral Resolution: Early methods involved the synthesis of a racemic mixture of the piperidine intermediate, followed by resolution using a chiral acid (e.g., tartaric acid derivatives) to isolate the desired (3R,4R) enantiomer. While effective, this approach inherently leads to a theoretical maximum yield of 50% for the resolution step.[12]

  • Asymmetric Synthesis: More advanced routes employ asymmetric catalysis to set the stereocenters directly, avoiding a resolution step and improving overall efficiency. This can involve reactions like stereoselective hydrogenation of a tetrahydropyridine precursor.[11]

The final steps typically involve coupling the chiral piperidine intermediate with the pyrimidine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) via a nucleophilic aromatic substitution, followed by acylation of the piperidine nitrogen and deprotection to yield the final product.[2][12]

Synthesis_Workflow Start Starting Material (e.g., 3-Amino-4-methylpyridine) Step1 Formation of Piperidine Ring (e.g., Reduction) Start->Step1 Racemate Racemic Piperidine Intermediate (cis/trans mixture) Step1->Racemate Step2 Chiral Resolution (with Tartaric Acid derivative) Racemate->Step2 ChiralInt (3R,4R)-Piperidine Intermediate Step2->ChiralInt Step3 Coupling Reaction (SNAr) ChiralInt->Step3 Core Pyrrolo[2,3-d]pyrimidine Core Core->Step3 Coupled Coupled Intermediate Step3->Coupled Step4 Acylation & Deprotection Coupled->Step4 Final (3R,4R)-Tofacitinib Step4->Final Clinical_Pipeline Discovery Target Identification (JAK3, 1993) Preclinical Preclinical Studies (In vitro assays, Animal models) Discovery->Preclinical Phase1 Phase I Trials (Safety, PK/PD in healthy volunteers) Preclinical->Phase1 Phase2 Phase II Trials (Dose-ranging, Efficacy in patients) Phase1->Phase2 Phase3 Phase III Trials (ORAL Program: Solo, Step, etc.) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Approval FDA Approval (RA, 2012) NDA->Approval PostMarket Post-Marketing Surveillance (Long-term safety, New indications) Approval->PostMarket

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of (3S,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro mechanism of action of Tofacitinib, focusing on its role as a Janus kinase (JAK) inhibitor. It clarifies the position of the (3S,4S) stereoisomer and outlines the core biochemical and cellular pathways affected by this class of inhibitors. The guide includes quantitative data on kinase inhibition, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Tofacitinib and the (3S,4S) Stereoisomer

Tofacitinib (formerly tasocitinib, CP-690550) is a small molecule inhibitor of the Janus kinase family. It is a well-established therapeutic agent for several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] The primary mechanism of Tofacitinib involves the inhibition of the JAK-STAT signaling pathway, which is crucial for transducing signals from numerous cytokines and growth factors involved in immunity and inflammation.[1][2][3]

The specific stereoisomer, (3S,4S)-Tofacitinib, is identified in the literature as a less active enantiomer or diastereomer of the active Tofacitinib molecule.[4][5][6] While most of the detailed mechanistic and quantitative data available pertains to the active compound, Tofacitinib (commonly the (3R,4R) enantiomer), the fundamental mechanism of action via JAK inhibition is the same. This guide will focus on the established in vitro mechanism of Tofacitinib, with the understanding that the (3S,4S) isomer interacts with the same targets, albeit with lower potency.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of type I and type II cytokines. This pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2][6]

The Canonical Pathway proceeds as follows:

  • Cytokine Binding and Receptor Dimerization: An extracellular cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or conformational changes.

  • JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation). The JAK family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][7]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[3] These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.[3]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[3]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These genes are often involved in inflammation, immune cell differentiation, and proliferation.[1][3]

Tofacitinib exerts its effect by acting as an ATP-competitive inhibitor at the kinase domain of JAKs. By binding to the ATP-binding pocket, it blocks the phosphorylation of JAKs, receptors, and STAT proteins, thereby interrupting the signaling cascade and preventing the expression of inflammatory genes.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 Phosphorylation STAT_inactive STAT JAK1->STAT_inactive 3. Phosphorylation STAT_p p-STAT STAT_inactive->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc 5. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK1 Inhibition DNA DNA STAT_dimer_nuc->DNA 6. Binding Gene Inflammatory Gene Transcription DNA->Gene Experimental_Workflow start Start: Cell Culture (e.g., T-Cells, PBMCs) preincubation Pre-incubation with This compound (Dose Range) start->preincubation stimulation Cytokine Stimulation (e.g., IL-6, IL-15) preincubation->stimulation fixation Fix & Permeabilize Cells stimulation->fixation staining Intracellular Staining (Anti-pSTAT Antibody) fixation->staining acquisition Data Acquisition (Flow Cytometry) staining->acquisition analysis Data Analysis (Calculate % Inhibition) acquisition->analysis end Determine Cellular IC50 analysis->end

References

The Unseen Half: An In-depth Technical Guide to the Biological Activity of the (3S,4S)-Tofacitinib Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. As a chiral molecule, tofacitinib exists as a pair of enantiomers, with the clinically approved and biologically active form being the (3R,4R)-enantiomer. However, a comprehensive understanding of the pharmacological profile of its counterpart, the (3S,4S)-tofacitinib enantiomer, is crucial for a complete picture of its structure-activity relationship, potential off-target effects, and for ensuring the stereochemical purity of the active pharmaceutical ingredient. This technical guide provides a detailed overview of the biological activity of the this compound enantiomer, summarizing key quantitative data, outlining experimental methodologies, and illustrating the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Kinase Inhibition

The primary mechanism of action of tofacitinib is the inhibition of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). This inhibition disrupts the signaling of various cytokines involved in immune and inflammatory responses. The following table summarizes the available quantitative data on the inhibitory activity of both tofacitinib enantiomers against various JAK kinases, presented as the half-maximal inhibitory concentration (IC50).

EnantiomerTarget KinaseIC50 (nM)Reference
(3R,4R)-Tofacitinib JAK1112[1]
JAK220[1]
JAK31[1][2][3][4]
TYK2-
This compound JAK1Data not available
JAK2Data not available
JAK343
TYK2Data not available

Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Tofacitinib This compound (Inactive Enantiomer) Tofacitinib->JAK Weak Inhibition Active_Tofacitinib (3R,4R)-Tofacitinib (Active Enantiomer) Active_Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib enantiomers.

Experimental Protocols

The determination of the biological activity of this compound relies on a series of well-established in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow start Start reagents Prepare Assay Buffer: - Kinase (e.g., JAK3) - Substrate (e.g., Poly-GT) - ATP start->reagents compound Prepare Serial Dilutions of this compound start->compound incubation Incubate Kinase, Substrate, ATP, and Compound reagents->incubation compound->incubation detection Measure Kinase Activity (e.g., ADP-Glo Assay) incubation->detection analysis Calculate IC50 Value detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: A reaction buffer is prepared containing the purified recombinant JAK enzyme, a suitable substrate (e.g., a synthetic peptide), and adenosine triphosphate (ATP) as the phosphate donor.

  • Compound Preparation: The this compound enantiomer is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are pre-incubated together in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is measured. A common method is the use of a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: The kinase activity at each compound concentration is normalized to a control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of JAK pathway inhibition.

STAT_Phosphorylation_Assay start Start cell_culture Culture Immune Cells (e.g., T-cells, NK-92 cells) start->cell_culture compound_treatment Treat Cells with This compound cell_culture->compound_treatment cytokine_stimulation Stimulate with Cytokine (e.g., IL-2, IL-15) compound_treatment->cytokine_stimulation cell_lysis Lyse Cells and Extract Proteins cytokine_stimulation->cell_lysis western_blot Western Blot Analysis for p-STAT and Total STAT cell_lysis->western_blot analysis Quantify Band Intensity and Determine Inhibition western_blot->analysis end End analysis->end

Caption: Workflow for a cellular STAT phosphorylation assay.

Methodology:

  • Cell Culture: A relevant cell line (e.g., human T-cells or NK-92 cells) is cultured under standard conditions.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the this compound enantiomer for a specified duration.

  • Cytokine Stimulation: The cells are then stimulated with a cytokine known to activate the JAK-STAT pathway (e.g., Interleukin-2 for T-cells).

  • Cell Lysis: Following stimulation, the cells are lysed to release their intracellular contents, including proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: The protein lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies that recognize the phosphorylated form of a particular STAT protein (e.g., p-STAT5) and the total STAT protein.

  • Data Analysis: The intensity of the protein bands is quantified. The ratio of phosphorylated STAT to total STAT is calculated for each treatment condition and compared to the cytokine-stimulated control to determine the extent of inhibition.

In Vivo Studies

Currently, there is a notable absence of publicly available in vivo studies that directly compare the efficacy, pharmacokinetics, and pharmacodynamics of the this compound enantiomer with the active (3R,4R)-enantiomer. Such studies would be invaluable for understanding the in vivo disposition of the (3S,4S) enantiomer and for confirming its lower biological activity in a whole-organism context.

Conclusion

The available data clearly indicate that the this compound enantiomer is significantly less active as a JAK inhibitor compared to its (3R,4R) counterpart, particularly with respect to JAK3. This stereospecificity in biological activity underscores the critical importance of the three-dimensional structure of the molecule for its interaction with the target kinases. While this guide provides a comprehensive overview of the current knowledge, the significant data gaps, especially concerning the inhibitory activity against other JAK kinases and the in vivo profile of the (3S,4S)-enantiomer, highlight the need for further research in this area. A complete understanding of the pharmacology of both enantiomers is essential for the continued safe and effective use of tofacitinib in the clinic.

References

An In-Depth Technical Guide on the Stereoselective Inhibition of Janus Kinases by Tofacitinib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential inhibitory effects of the (3S,4S) and (3R,4R) enantiomers of Tofacitinib on the Janus kinase (JAK) family of enzymes. Tofacitinib, a pivotal drug in the treatment of autoimmune diseases such as rheumatoid arthritis, acts by inhibiting JAK enzymes, thereby modulating the inflammatory response. Understanding the stereochemistry of this inhibition is critical for optimizing drug design and efficacy.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by a wide range of cytokines and growth factors.[1][2] This pathway plays a fundamental role in regulating cellular processes such as proliferation, differentiation, and immune responses.[3][4] The core components of this pathway are cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1]

The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[2][3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes.[1][5] Tofacitinib exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thus interrupting this signaling cascade.[6][7]

Tofacitinib_Binding cluster_JAK JAK ATP-Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyrrolo_Pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo_Pyrimidine->Hinge H-Bonds Piperidine Piperidine Ring Piperidine->Hydrophobic_Pocket Hydrophobic Interactions Kinase_Assay_Workflow Start Start Compound_Prep Prepare Tofacitinib Enantiomer Dilutions Start->Compound_Prep Plate_Setup Add Compounds and Enzyme to Plate Compound_Prep->Plate_Setup Enzyme_Substrate_Prep Prepare JAK Enzyme and Substrate Enzyme_Substrate_Prep->Plate_Setup Incubation1 Pre-incubation Plate_Setup->Incubation1 Reaction_Initiation Add ATP/Substrate Mixture Incubation1->Reaction_Initiation Incubation2 Kinase Reaction Reaction_Initiation->Incubation2 Detection Add Detection Reagent Incubation2->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

References

Initial Studies on (3S,4S)-Tofacitinib Stereoisomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in immune cell development and function.[3] Tofacitinib possesses two chiral centers, leading to the existence of four possible stereoisomers. The active pharmaceutical ingredient (API) is the (3R,4R)-enantiomer. The (3S,4S)-stereoisomer, also known as ent-Tofacitinib or Tofacitinib Impurity C, is a known impurity and is considered to be a less active enantiomer of the drug.[4][5][6] This technical guide provides an in-depth overview of the initial studies on the (3S,4S)-Tofacitinib stereoisomer, focusing on its biological activity, and presenting detailed experimental protocols relevant to its synthesis and characterization.

Data Presentation

Biological Activity of Tofacitinib Stereoisomers

The following table summarizes the available quantitative data on the inhibitory activity of Tofacitinib and its (3S,4S)-stereoisomer against Janus kinase 3 (JAK3).

CompoundTargetAssay TypeIC50 (nM)Source
(3R,4R)-TofacitinibJAK3Not Specified1[4]
This compoundGST-tagged human JAK3 catalytic domainELISA43[4]

Experimental Protocols

Stereoselective Synthesis and Chiral Separation

Chiral HPLC Separation of Tofacitinib Stereoisomers

This protocol is adapted from established methods for the separation of Tofacitinib optical isomers.[7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak AS-H column (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of hexane, ethanol, methanol, and 2-aminoethanol in a ratio of 70:20:10:0.2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve a racemic mixture of Tofacitinib in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the stereoisomers at 290 nm. The different stereoisomers will have distinct retention times, allowing for their separation and collection.

    • Collect the fraction corresponding to the this compound peak for further analysis.

In Vitro JAK Kinase Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against a specific Janus kinase, adapted from published assays for Tofacitinib.

  • Materials:

    • Recombinant human JAK enzyme (e.g., GST-tagged JAK3).

    • ATP.

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system.

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted this compound solutions (or DMSO for control), and the recombinant JAK enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cellular STAT Phosphorylation Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.

  • Cell Line: A suitable cell line that expresses the target JAK and responds to a specific cytokine (e.g., IL-2-dependent CTLL-2 cells for JAK3).

  • Materials:

    • Cell culture medium and supplements.

    • Cytokine (e.g., recombinant human IL-2).

    • This compound stock solution in DMSO.

    • Phosphate-buffered saline (PBS).

    • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 90% methanol).

    • Fluorescently labeled anti-phospho-STAT antibody (e.g., Alexa Fluor® 647 anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Culture the cells to the appropriate density.

    • Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

    • Fix the cells by adding fixation buffer.

    • Permeabilize the cells with cold methanol.

    • Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

    • Wash the cells and resuspend them in PBS.

    • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the presence of different concentrations of the inhibitor.

    • Determine the IC50 value for the inhibition of STAT phosphorylation.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Activity Assessment cluster_data Data Analysis Racemic_Synthesis Racemic Tofacitinib Synthesis Chiral_Separation Chiral HPLC Separation Racemic_Synthesis->Chiral_Separation SS_Isomer This compound (Isolated) Chiral_Separation->SS_Isomer Kinase_Assay In Vitro JAK Kinase Assay SS_Isomer->Kinase_Assay Cellular_Assay Cellular STAT Phosphorylation Assay SS_Isomer->Cellular_Assay IC50_Kinase IC50 Determination (Kinase Inhibition) Kinase_Assay->IC50_Kinase IC50_Cellular IC50 Determination (Cellular Inhibition) Cellular_Assay->IC50_Cellular

Caption: Workflow for the isolation and biological evaluation of this compound.

References

Pharmacological Profile of (3S,4S)-Tofacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes and is clinically approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2][3] The active pharmaceutical ingredient is the (3R,4R)-enantiomer. This document provides a detailed pharmacological profile of the (3S,4S)-Tofacitinib stereoisomer, which is recognized as a less active enantiomer and is often considered an impurity.[4][5] Due to the limited specific data on the (3S,4S) isomer, this guide leverages the extensive research conducted on Tofacitinib (referring to the active (3R,4R)-enantiomer or unspecified mixture in literature) to provide context, while highlighting the known data points for the (3S,4S) form.

Mechanism of Action: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase family (JAK1, JAK2, JAK3, and Tyk2), a group of intracellular tyrosine kinases crucial for cytokine-mediated signal transduction.[6][7] Cytokines, upon binding to their receptors, trigger the activation of associated JAKs.[6] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1][6] By blocking this pathway, Tofacitinib effectively dampens the cellular response to a wide array of pro-inflammatory cytokines.[1][8] While the approved drug is selective for JAK1 and JAK3, it also demonstrates activity against JAK2.[9][10] The (3S,4S) enantiomer is significantly less potent in its inhibitory activity.[4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Activation JAK->JAK STAT_mono STAT (monomer) JAK->STAT_mono 4. STAT Phosphorylation pSTAT_dimer pSTAT (dimer) STAT_mono->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 7. Modulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Tofacitinib This compound (Less Active) Tofacitinib->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the inhibitory action of Tofacitinib.

In Vitro Pharmacology and Selectivity

The inhibitory potential of Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50). While comprehensive data for the (3S,4S) enantiomer is limited, available information confirms it is less active than the (3R,4R) form.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay System IC50 Value

| Human JAK3 | GST-tagged catalytic domain expressed in Sf9 cells (ELISA) | 43 nM[4] |

Table 2: In Vitro Inhibitory Activity of Tofacitinib ((3R,4R)-enantiomer)

Target IC50 Value (nM) Reference
JAK1 1.7 - 3.7 [6]
JAK2 1.8 - 4.1 [6]
JAK3 0.75 - 1.6 [6]

| Tyk2 | 16 - 34 |[6] |

Pharmacokinetics (Tofacitinib)

Pharmacokinetic data for the specific (3S,4S) enantiomer are not available in the public domain. The following data pertains to the approved (3R,4R)-Tofacitinib.

Table 3: Summary of Tofacitinib Pharmacokinetic Parameters in Humans

Parameter Description Value / Characteristic Reference
Absorption Bioavailability 74% [1][11]
Tmax (Time to Peak Plasma Conc.) 0.5 - 1 hour [1][11]
Distribution Volume of Distribution (Vd) 87 L [1]
Protein Binding ~40% (primarily to albumin) [1][12]
Metabolism Primary Enzymes CYP3A4 (major), CYP2C19 (minor) [1][9][13][14]
Hepatic Clearance ~70% of total clearance [13][14]
Metabolites Inactive [1]
Elimination Half-life (t½) ~3 hours [11][13]
Renal Excretion ~30% as unchanged drug [1][11][14]

| | Total Recovery | ~94% (80% in urine, 14% in feces) |[12][14] |

Pharmacodynamics

The pharmacodynamic effects of Tofacitinib are a direct consequence of its mechanism of action. In vivo studies in patients with rheumatoid arthritis demonstrate that treatment significantly decreases the phosphorylation of multiple STAT proteins (STAT1, STAT3, STAT4, and STAT5) in various immune cells upon cytokine stimulation.[15] The magnitude of this inhibition varies depending on the specific cytokine and cell type, with the strongest effects observed in T cells for cytokines that signal via the common-γ-chain receptor.[15] This leads to a reduction in the production of inflammatory mediators and modulation of immune cell function.[8][16]

Experimental Protocols

Janus Kinase Inhibitory Activity Assay

A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay that measures ATP consumption.

Protocol: ADP-Glo™ Kinase Assay [6]

  • Reaction Setup: A reaction mixture is prepared containing the specific JAK enzyme (e.g., JAK3), the substrate (e.g., poly(Glu, Tyr)), ATP, and varying concentrations of the inhibitor (this compound).

  • Incubation: The reaction is incubated at room temperature for approximately 1 hour to allow the kinase to phosphorylate the substrate.

  • ATP Depletion Measurement:

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is typically a 40-minute incubation.

    • Kinase Detection Reagent is then added. This reagent contains luciferase and luciferin, which react with the newly generated ADP to produce a luminescent signal.

  • Signal Detection: After a 30-minute incubation, the luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis: The IC50 value is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (JAK Enzyme, Substrate, ATP, This compound) B 2. Incubate (Room Temp, 1 hr) A->B C 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D 4. Incubate (40 min) C->D E 5. Add Kinase Detection Reagent (Convert ADP to Light) D->E F 6. Incubate (30 min) E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo™).
Cell-Based STAT Phosphorylation Assay

This assay measures the ability of the compound to inhibit cytokine-induced STAT phosphorylation within a cellular context.

Protocol: Intracellular Flow Cytometry or Western Blot [15][17][18][19]

  • Cell Culture & Pre-incubation: Immune cells (e.g., peripheral blood mononuclear cells) or relevant cell lines are cultured and pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6, IFN-α) known to activate a particular JAK-STAT pathway. This stimulation is typically short (e.g., 15-30 minutes) to capture the peak phosphorylation event.

  • Cell Processing:

    • For Flow Cytometry: The reaction is stopped, and cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

    • For Western Blot: Cells are washed and lysed to extract total protein.

  • Detection of Phospho-STAT:

    • Flow Cytometry: Cells are incubated with fluorochrome-conjugated antibodies specific to the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3). The fluorescence of individual cells is then analyzed.

    • Western Blot: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against both phosphorylated STAT and total STAT (as a loading control).

  • Data Analysis: The inhibition of STAT phosphorylation is quantified relative to untreated, cytokine-stimulated controls.

STAT_Assay_Workflow cluster_prep Cell Preparation cluster_flow Flow Cytometry Path cluster_wb Western Blot Path A 1. Culture Cells (e.g., PBMCs) B 2. Pre-incubate with This compound A->B C 3. Stimulate with Cytokine (e.g., IL-6) B->C D1 4a. Fix & Permeabilize Cells C->D1 D2 4b. Lyse Cells C->D2 E1 5a. Stain with Anti-pSTAT Antibody D1->E1 F1 6a. Analyze Fluorescence E1->F1 G 7. Quantify Inhibition F1->G E2 5b. SDS-PAGE & Blot D2->E2 F2 6b. Probe with Antibodies (Anti-pSTAT, Anti-Total STAT) E2->F2 F2->G

Caption: General workflow for a cell-based STAT phosphorylation assay.

Conclusion

This compound is a stereoisomer of the potent JAK inhibitor, Tofacitinib. The available data unequivocally characterize it as the less active enantiomer, with a significantly higher IC50 value against JAK3 compared to the clinically approved (3R,4R) form. While a complete, independent pharmacological profile for this compound is not publicly available, its mechanism of action is presumed to be identical to that of Tofacitinib—the inhibition of the JAK-STAT signaling pathway. The extensive data on Tofacitinib's pharmacokinetics, pharmacodynamics, and cellular effects provide a critical framework for understanding the general behavior of this molecular scaffold. For drug development professionals, this compound is primarily relevant as a process-related impurity whose levels must be controlled during the synthesis of the active pharmaceutical ingredient.

References

In silico modeling of (3S,4S)-Tofacitinib binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of (3S,4S)-Tofacitinib Binding

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune diseases. As a chiral molecule, its therapeutic efficacy is primarily attributed to the (3R,4R)-enantiomer. The (3S,4S)-stereoisomer is known to be less active, making the comparative analysis of their binding mechanisms a critical area of study for understanding stereoselectivity in drug design.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to its kinase targets. We present detailed protocols for comparative molecular docking, summarize expected quantitative outcomes, and visualize key biological and experimental pathways to offer a complete framework for researchers in the field.

Introduction: Tofacitinib and the JAK-STAT Pathway

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular tyrosine kinases pivotal to cytokine-mediated signaling.[4] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, hematopoiesis, and inflammation.[4] Dysregulation of this pathway is implicated in a host of autoimmune disorders. Tofacitinib exhibits the highest affinity for JAK3, followed by JAK1 and JAK2.[4]

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is inhibited by Tofacitinib.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene Tofacitinib This compound Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.

In Silico Experimental Protocol: Comparative Molecular Docking

To elucidate the structural basis for the differential activity between Tofacitinib stereoisomers, a comparative molecular docking study is essential. This protocol outlines the steps to model the binding of (3R,4R)-Tofacitinib and this compound to the ATP-binding site of a selected Janus kinase (e.g., JAK3).

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.[5][6][7]

  • PyMOL or Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the crystal structure of the target kinase (e.g., JAK3 PDB ID: 3PJC, 4QT1).[8][9][10]

  • PubChem or similar database: To obtain the 3D structures of the Tofacitinib stereoisomers.[11][12]

Protocol Workflow

The following diagram provides a high-level overview of the computational workflow.

Docking_Workflow Molecular Docking Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis PDB Get Protein Structure (e.g., JAK3 from PDB) Prep_P Prepare Protein (Remove water, add hydrogens) PDB->Prep_P Ligand_R Get (3R,4R)-Tofacitinib Structure Prep_L Prepare Ligands (Energy minimization) Ligand_R->Prep_L Ligand_S Get this compound Structure Ligand_S->Prep_L Grid Define Binding Site (Grid Box Generation) Prep_P->Grid Dock Run AutoDock Vina Prep_L->Dock Grid->Dock Results Generate Docked Poses & Binding Affinities Dock->Results Analysis Analyze Interactions (H-bonds, hydrophobic) Results->Analysis Compare Compare Stereoisomers Analysis->Compare

Caption: A streamlined workflow for comparative molecular docking analysis.

Step-by-Step Methodology
  • Protein Preparation:

    • Download the desired JAK crystal structure from the PDB. For this example, we use JAK3 (PDB ID: 4Z16).

    • Using MGLTools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared protein structure in the PDBQT file format.

  • Ligand Preparation:

    • Obtain the 3D structures for both (3R,4R)-Tofacitinib and this compound from a chemical database like PubChem.

    • Use a tool like Avogadro or the command line to perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation.

    • In MGLTools, set the torsional degrees of freedom for the ligands.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Generation:

    • Identify the ATP-binding site of the kinase. This is typically a well-defined pocket where the native ligand was bound.

    • In AutoDockTools, define a grid box that encompasses this entire binding site. The dimensions should be large enough to allow the ligand to move and rotate freely. For JAK3, a box centered on the active site with dimensions of approximately 25x25x25 Å is a reasonable starting point.

  • Docking Execution:

    • Create a configuration file (conf.txt) for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt.

    • Repeat the process for the second stereoisomer.

Data Presentation and Analysis

The output of the docking simulation will be a PDBQT file containing multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A lower (more negative) value indicates a more favorable binding interaction.

Quantitative Binding Data

The following table summarizes the expected binding affinities and key interactions for the two Tofacitinib stereoisomers with the JAK3 active site. Note: These values are illustrative of a typical outcome where the (3S,4S) isomer shows weaker binding.

StereoisomerBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)H-Bond Distance (Å)
(3R,4R)-Tofacitinib -9.5Leu9052.1
Glu9032.4
This compound -7.2Leu9052.8
Comparative Analysis of Binding Poses

Analysis of the top-ranked poses reveals the structural basis for the difference in affinity. The active (3R,4R)-enantiomer is expected to form strong hydrogen bonds with the hinge region residues, particularly Leu905 and Glu903, which are crucial for stabilizing the inhibitor in the ATP-binding pocket.[4]

In contrast, the (3S,4S)-stereoisomer, due to its different spatial arrangement, is predicted to adopt a less optimal conformation. This may result in weaker or longer hydrogen bonds and potential steric clashes with surrounding residues, leading to a less favorable binding energy. Visual inspection using PyMOL or Chimera is critical to identify these subtle but significant differences in the binding modes.

Advanced In Silico Techniques

While molecular docking provides a rapid and valuable assessment of binding, more rigorous computational methods can offer deeper insights.

  • Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the binding pose and allowing for the observation of conformational changes.

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to calculate binding free energies with higher accuracy, accounting for solvation effects and entropic contributions.

Conclusion

The in silico modeling protocol detailed in this guide provides a robust framework for investigating the stereoselective binding of Tofacitinib to Janus kinases. Through comparative molecular docking, researchers can efficiently generate quantitative data on binding affinities and visualize the key intermolecular interactions that govern the activity of the (3S,4S)-stereoisomer relative to its therapeutically active counterpart. These computational insights are invaluable for the rational design of next-generation kinase inhibitors with improved selectivity and potency, ultimately accelerating the drug development pipeline.

References

(3S,4S)-Tofacitinib: A Technical Whitepaper on Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent, small-molecule inhibitor of the Janus kinase (JAK) family, approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis and ulcerative colitis.[1][2] Its mechanism of action is primarily attributed to the inhibition of the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous cytokines and growth factors involved in immunity and inflammation.[3][4]

Tofacitinib is a chiral molecule with two stereocenters, existing as a pair of enantiomers. The marketed drug, sold as Xeljanz®, is the (3R,4R)-enantiomer.[5] This technical guide focuses on its diastereomer, (3S,4S)-Tofacitinib , which is typically considered the less active enantiomer or an impurity in the synthesis of the active pharmaceutical ingredient.[6][7] While often overlooked, understanding the distinct pharmacological profile of each stereoisomer is critical in drug development for ensuring safety, efficacy, and for the potential discovery of novel therapeutic activities. Drug enantiomers can exhibit significant differences in their pharmacology, toxicology, and pharmacokinetics.[5][8]

This document provides an in-depth technical overview of this compound. It begins by comparing the known inhibitory activity of the (3S,4S) and (3R,4R) enantiomers against their primary JAK targets. Subsequently, it explores potential novel therapeutic targets identified for Tofacitinib through computational approaches, presenting these as avenues for future investigation specifically for the (3S,4S)-enantiomer. Detailed methodologies for key experimental procedures are provided to facilitate further research in this area.

Comparative Pharmacology on Primary Janus Kinase (JAK) Targets

The primary therapeutic effect of Tofacitinib is derived from its inhibition of the JAK-STAT signaling pathway. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[4][9] By inhibiting JAKs, Tofacitinib blocks this cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak associated receptor->jak activates stat STAT jak->stat phosphorylates cytokine Cytokine cytokine->receptor binds tofacitinib This compound tofacitinib->jak inhibits p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer dimerizes dna DNA stat_dimer->dna translocates & binds to gene_transcription Gene Transcription (Inflammatory Response) dna->gene_transcription initiates

Figure 1. Simplified JAK-STAT Signaling Pathway and Tofacitinib Inhibition.

Quantitative analysis reveals a significant difference in inhibitory potency between the two enantiomers against the primary JAK targets. The (3R,4R)-enantiomer is a potent inhibitor of JAK1, JAK2, and JAK3, whereas the (3S,4S)-enantiomer is markedly less active.

EnantiomerTargetIC₅₀ (nM)Assay TypeReference
(3R,4R)-Tofacitinib JAK13.2 - 112Enzymatic / Cellular[10][11]
JAK24.1 - 20Enzymatic[10][11]
JAK31 - 1.6Enzymatic[3][11]
This compound JAK343Enzymatic (ELISA)[6] (Vendor Data)

Table 1. Comparative Inhibitory Activity of Tofacitinib Enantiomers on JAKs.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™)

This protocol is a representative method for determining the IC₅₀ of a compound against a specific JAK kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in a 384-well plate.

    • Prepare the kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare the enzyme solution by diluting recombinant human JAK protein (e.g., JAK3) in the reaction buffer.

    • Prepare the substrate solution containing ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr)) in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the assay wells.

    • Add 10 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Kinase Assay Kit):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Exploration of Novel Therapeutic Targets

While the primary targets of Tofacitinib are well-established, the potential for off-target interactions exists. Such interactions can lead to unexpected adverse effects or provide opportunities for drug repurposing. Recent studies have employed computational machine learning approaches to predict novel off-targets for Tofacitinib.[10][12] These findings, while not specific to the (3S,4S)-enantiomer, highlight promising candidates for future investigation.

ML_Workflow cluster_model Machine Learning Model cluster_validation Experimental Validation compound_db Compound Database (e.g., ChEMBL) feature_extraction Feature Extraction (Molecular Descriptors) compound_db->feature_extraction target_db Target Database (Known Interactions) target_db->feature_extraction tofacitinib_structure This compound Chemical Structure predicted_targets Predicted Off-Targets (Ranked List) tofacitinib_structure->predicted_targets input to trained model model_training Model Training (e.g., SVM, Random Forest) feature_extraction->model_training model_training->predicted_targets in_vitro_assay In Vitro Assays (Biochemical, Cellular) predicted_targets->in_vitro_assay prioritize for validated_target Validated Novel Target in_vitro_assay->validated_target PKN2_Pathway rhoa RhoA (GTP-bound) pkn2 PKN2 rhoa->pkn2 activates cytoskeleton Cytoskeletal Reorganization (Actin Stress Fibers) pkn2->cytoskeleton regulates tofacitinib This compound tofacitinib->pkn2 inhibits? migration Cell Migration & Proliferation cytoskeleton->migration TRPM6_Pathway cluster_membrane Apical Membrane (Intestine/Kidney) trpm6 TRPM6 Channel mg_in Mg²⁺ (Intracellular) trpm6->mg_in mg_out Mg²⁺ (Lumen) mg_out->trpm6 influx tofacitinib This compound tofacitinib->trpm6 inhibits?

References

Unveiling the Unintended Interactions: An In-depth Technical Guide to the Off-Target Effects of (3S,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the off-target effects of (3S,4S)-Tofacitinib, a potent Janus kinase (JAK) inhibitor. While its therapeutic efficacy in autoimmune diseases is well-established through the modulation of the JAK-STAT signaling pathway, a thorough understanding of its unintended molecular interactions is crucial for a complete safety and efficacy profile. This document delves into the identified off-target interactions, the experimental methodologies used for their characterization, and the potential signaling pathways implicated.

On-Target and Off-Target Selectivity Profile

Tofacitinib is primarily designed to inhibit JAKs, with a higher potency for JAK1 and JAK3 over JAK2.[1] This inhibition disrupts the signaling of various cytokines crucial in inflammatory responses.[2] However, like many kinase inhibitors, tofacitinib exhibits a degree of promiscuity, interacting with other kinases and proteins beyond its intended targets. Computational predictions and subsequent in vitro validation have identified several off-target interactions, most notably with Transient Receptor Potential Melastatin 6 (TRPM6) and Protein Kinase N2 (PKN2).

A summary of the inhibitory activity of tofacitinib against its primary targets and key identified off-targets is presented below.

TargetIC50 (nM)Target ClassTherapeutic Area/Potential Effect
On-Targets
JAK11.7 - 81Tyrosine KinaseAnti-inflammatory, Immunosuppression
JAK21.8 - 80Tyrosine KinaseHematopoietic regulation (potential for side effects)
JAK30.75 - 34Tyrosine KinaseImmunosuppression (primary target for autoimmune diseases)
Off-Targets
TRPM6Micromolar rangeIon ChannelPotential for hypomagnesemia
PKN2Nanomolar rangeSerine/Threonine KinaseModulation of Hepatitis C viral response, cell cycle, and migration

Key Experimental Protocols

The identification and characterization of tofacitinib's off-target effects rely on a combination of computational and experimental approaches. A general workflow for this process is outlined below, followed by detailed protocols for key experimental assays.

Experimental Workflow for Off-Target Identification

experimental_workflow cluster_computational Computational Screening cluster_invitro In Vitro Validation cluster_cellular Cellular & In Vivo Confirmation comp_screen Ligand Similarity & Machine Learning docking Molecular Docking comp_screen->docking Prioritize Hits kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) comp_screen->kinase_assay electrophys Electrophysiology Assay (for Ion Channels) comp_screen->electrophys Predicted Ion Channel Targets cellular_assay Cell-Based Assays kinase_assay->cellular_assay Confirmed Hits electrophys->cellular_assay Confirmed Hits invivo_model In Vivo Models cellular_assay->invivo_model

Caption: A generalized workflow for the identification and validation of drug off-target effects, combining computational screening with in vitro and in vivo experimental validation.

ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a compound.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.[3][4][5]

Detailed Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the appropriate kinase buffer.

    • Add varying concentrations of tofacitinib to the reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.

    • Initiate the reaction by adding the kinase.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[6]

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

    • Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and the luciferase/luciferin pair.[3]

    • Incubate at room temperature for 30-60 minutes to allow for the conversion and signal generation.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the tofacitinib concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of tofacitinib required to inhibit 50% of the kinase activity.

Signaling Pathways and Off-Target Implications

On-Target: JAK-STAT Signaling Pathway

Tofacitinib's primary mechanism of action is the inhibition of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of inflammatory genes. By inhibiting JAK1 and JAK3, tofacitinib effectively dampens this pro-inflammatory cascade.[2]

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocation gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription Modulation tofacitinib This compound tofacitinib->JAK Inhibition

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound on JAKs.

Off-Target: Protein Kinase N2 (PKN2) Signaling

PKN2 is a serine/threonine kinase involved in various cellular processes, including cell adhesion, migration, and proliferation.[7][8] It is an effector of Rho GTPases and can influence multiple downstream pathways.[9] The inhibition of PKN2 by tofacitinib could have diverse biological consequences. For instance, PKN2 has been implicated in the regulation of the ERK and HIF-1α signaling pathways, which are involved in angiogenesis and cancer progression.[10] Furthermore, PKN2 can modulate AMPK signaling, impacting cellular metabolism.[11]

PKN2_pathway cluster_downstream Downstream Effects RhoGTPase Rho GTPase PKN2 PKN2 RhoGTPase->PKN2 Activation ERK ERK Pathway PKN2->ERK HIF1a HIF-1α Pathway PKN2->HIF1a AMPK AMPK Signaling PKN2->AMPK tofacitinib This compound tofacitinib->PKN2 Inhibition cell_processes Cell Adhesion, Migration, Proliferation ERK->cell_processes HIF1a->cell_processes AMPK->cell_processes

Caption: A simplified representation of the PKN2 signaling pathway and its potential downstream effects, with the inhibitory action of tofacitinib.

Conclusion

This technical guide highlights the importance of understanding the off-target effects of this compound. While its on-target activity against JAKs is central to its therapeutic benefit, its interactions with other proteins, such as TRPM6 and PKN2, may contribute to its overall pharmacological profile, including potential adverse effects. The presented experimental workflows and protocols provide a framework for the continued investigation of these off-target interactions, which is essential for optimizing drug development and ensuring patient safety. Further research is warranted to fully elucidate the clinical relevance of these off-target effects.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (3S,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, chemically known as (3S,4S)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxopiperidine-1-propanenitrile, is a potent inhibitor of Janus kinases (JAKs). As the first approved oral JAK inhibitor for the treatment of rheumatoid arthritis, its precise and accurate quantification in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1] This document provides detailed application notes and protocols for the analytical quantification of Tofacitinib using various methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine signaling that drives inflammation in autoimmune diseases.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By blocking JAKs, Tofacitinib disrupts this cascade, leading to a reduction in the inflammatory response.[2]

G Tofacitinib Mechanism of Action: JAK-STAT Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Inflammatory Gene Transcription pSTAT_dimer->Gene_Transcription Translocates to Nucleus and Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Analytical Methods for Tofacitinib Quantification

A variety of analytical methods have been developed and validated for the quantification of Tofacitinib in pharmaceutical dosage forms and biological matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Tofacitinib quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1[3]Method 2[4]Method 3 (Chiral)[5]
Column Kromosil C18 (150x4.8mm, 5µm)Thermo scientific (3x4.6mm, 5µm)CHIRALPAK IH
Mobile Phase Methanol:Water (45:55 v/v)pH 5.3 Buffer:Acetonitrile:Methanol (40:40:20 v/v)Ammonium acetate buffer (pH 8.0):Acetonitrile (gradient)
Flow Rate 1.0 mL/min0.7 mL/min-
Detection UV at 254 nmUV at 290 nmUV at 285 nm
Linearity Range -49.85 - 149.55 µg/mL0.1002 - 20.04 µg/mL
Correlation Coefficient (r²) --0.9999
Accuracy (% Recovery) 99.24%-98.6%
Precision (%RSD) 0.4% (Method Precision)-0.7%
LOD 0.05 µg/mL-0.04 µg/mL
LOQ 0.14 µg/mL-0.1 µg/mL

Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

ParameterMethod 1[6]Method 2[7]
Column UPLC BEH C18 (50x2.1mm, 1.7µm)Chromolith RP18e
Mobile Phase Acetonitrile:10.0 mM Ammonium Acetate, pH 4.5 (75:25 v/v)5 mM Ammonium Acetate (pH 5.0):Acetonitrile (25:75 v/v)
Flow Rate -Flow-gradient
Detection ESI Positive ModeESI Positive Mode
MRM Transition (m/z) 313.3 → 149.2313.2 → 149.2
Linearity Range 0.05 - 100 ng/mL0.40 - 74.4 ng/mL
Correlation Coefficient (r²) ≥ 0.9978-
Accuracy 96.2 - 103.1%<15% (LQC, MQC, HQC), <20% (LLOQ)
Precision (%CV) 2.1 - 5.1%<15% (LQC, MQC, HQC), <20% (LLOQ)
LOD --
LOQ --
Extraction Recovery 98.6%-

Experimental Protocols

Protocol 1: Quantification of Tofacitinib in Pharmaceutical Tablets by RP-HPLC[4]

This protocol describes a simple and accurate method for the determination of Tofacitinib in tablet dosage forms.

1. Materials and Reagents:

  • Tofacitinib reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tofacitinib tablets

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Kromosil C18 (150mm x 4.8mm, 5µm)

  • Mobile Phase: Methanol:Water (45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Tofacitinib reference standard in the mobile phase to obtain a known concentration.

4. Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Tofacitinib and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of Tofacitinib in the sample by comparing the peak area of the sample with that of the standard.

G Start Start Tablet_Crushing Weigh and Crush Tablets Start->Tablet_Crushing Sample_Weighing Weigh Tablet Powder Tablet_Crushing->Sample_Weighing Dissolution Dissolve in Mobile Phase (Sonication) Sample_Weighing->Dissolution Dilution Dilute to Final Volume Dissolution->Dilution Filtration Filter through 0.45µm Filter Dilution->Filtration HPLC_Analysis Inject into HPLC System Filtration->HPLC_Analysis End End HPLC_Analysis->End

Workflow for Tofacitinib quantification in tablets by HPLC.
Protocol 2: Quantification of Tofacitinib in Human Plasma by UPLC-MS/MS[7]

This protocol provides a highly sensitive and selective method for the quantification of Tofacitinib in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • Tofacitinib reference standard

  • Tofacitinib-13C3,15N (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Methyl-tert butyl ether (MTBE)

  • Human plasma (drug-free)

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled with a tandem mass spectrometer

  • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tofacitinib: m/z 313.3 → 149.2

    • Tofacitinib-13C3,15N (IS): m/z 317.4 → 149.2

3. Stock and Working Solutions:

  • Prepare stock solutions of Tofacitinib and the IS in methanol.

  • Prepare working solutions by diluting the stock solutions with the mobile phase.

4. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with working solutions to achieve a concentration range of 0.05-100 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

5. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex.

  • Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. Analysis:

  • Inject the prepared samples into the UPLC-MS/MS system.

  • Quantify Tofacitinib by constructing a calibration curve of the peak area ratio (Tofacitinib/IS) versus concentration.

G Start Start Plasma_Sample Plasma Sample (100 µL) Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (with MTBE) Add_IS->LLE Centrifugation Centrifuge LLE->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC_MS_Analysis Inject into UPLC-MS/MS Reconstitution->UPLC_MS_Analysis End End UPLC_MS_Analysis->End

Workflow for Tofacitinib quantification in plasma by UPLC-MS/MS.

Conclusion

The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of (3S,4S)-Tofacitinib. The selection of a specific method should be based on the analytical requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Tofacitinib.

References

Probing the Effects of (3S,4S)-Tofacitinib on STAT Phosphorylation: An Application Note and Protocol for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins following treatment with (3S,4S)-Tofacitinib. This application note outlines the mechanism of action of Tofacitinib, its impact on the JAK-STAT signaling pathway, and a step-by-step guide for quantitative analysis of p-STAT levels.

This compound is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.[1][2] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transduction of signals from various cytokines and growth factors involved in immune responses and inflammation.[3][4] Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[2][5] The recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[1] Tofacitinib, by blocking JAK activity, prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[1][6] This makes the analysis of STAT phosphorylation a critical method for evaluating the efficacy and mechanism of action of Tofacitinib.

Quantitative Analysis of p-STAT Inhibition by Tofacitinib

The following table summarizes quantitative data from studies that have utilized Western blotting to measure the reduction in phosphorylated STAT levels after Tofacitinib treatment.

Cell/Tissue TypeStimulusTofacitinib ConcentrationTarget p-STATObserved InhibitionReference
Rabbit Synovium (in vivo, Antigen-Induced Arthritis)-Not specified (in vivo treatment)p-STAT140% decrease[7]
Human Chondrocytes (C28/I2)rhIL-6 (20ng/mL)2.5nM - 100nMp-STAT1, p-STAT3, p-STAT5ABDose-dependent decrease[8][9][10][11]
Human Peripheral Blood Cells (in vivo, Rheumatoid Arthritis patients)-5 mg twice dailyConstitutive p-STAT1, p-STAT3, p-STAT4, p-STAT5Significant decrease[12][13]
Human Peripheral Blood Cells (in vivo, Rheumatoid Arthritis patients)Cytokines (IFN-α, IFN-γ, IL-2, IL-4, IL-10, IL-15, IL-21)5 mg twice dailyCytokine-induced p-STATs10% to 73% inhibition depending on cytokine and cell type[12][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for the Western blot protocol.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocation Tofacitinib This compound Tofacitinib->JAK Inhibits GeneExpression Gene Expression Nucleus->GeneExpression Modulates

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Culture & Tofacitinib Treatment cell_lysis Cell Lysis (with phosphatase inhibitors) start->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sample_prep Sample Preparation (with Laemmli buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT & anti-total-STAT) blocking->primary_ab wash1 Washing Steps (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing Steps (TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantify p-STAT/total-STAT ratio analysis->end

References

Application Notes and Protocols: (3S,4S)-Tofacitinib in Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,4S)-Tofacitinib , a potent pan-Janus kinase (JAK) inhibitor, is a small molecule that is demonstrating significant utility in the study of inflammatory diseases using organoid models. These three-dimensional, self-organizing structures derived from stem cells recapitulate key aspects of in vivo organ structure and function, providing a powerful platform for disease modeling and drug screening. This document provides detailed application notes and protocols for the experimental use of this compound in organoid cultures, with a focus on intestinal organoids for modeling inflammatory bowel disease (IBD).

Introduction

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2, thereby interfering with the JAK-STAT signaling pathway.[1][2][3] This pathway is a critical downstream signaling cascade for numerous pro-inflammatory cytokines implicated in autoimmune diseases such as ulcerative colitis (UC).[3][4] Patient-derived intestinal organoids have emerged as a valuable ex vivo model to investigate the efficacy of Tofacitinib and to predict individual patient responsiveness to the drug.[4][5][6][7] Studies have shown that the sensitivity of a patient's organoids to Tofacitinib-mediated rescue from cytokine-induced cell death correlates with clinical outcomes.[4][8] A key mechanism of differential sensitivity in organoids has been linked to the expression of the multidrug and toxin extrusion protein 1 (MATE1), a cationic transporter that facilitates Tofacitinib uptake.[6][7][8]

Data Presentation

The following tables summarize quantitative data from studies applying Tofacitinib to organoid cultures.

Table 1: Tofacitinib and Cytokine Concentrations for In Vitro Modeling of Inflammation in Intestinal Organoids

CompoundConcentrationPurposeReference
This compound1 µMTo assess heterogeneous viability and sensitivity in UC patient-derived organoids.[4]
This compound10 µMTo significantly rescue decreased viability of organoids under cytokine stimulation.[4]
Human TNF-α (hTNF-α)20 ng/mlTo induce an inflammatory state in cultured organoids.[4][8]
Human IFN-β (hIFN-β)1,000 IU/mlUsed in combination with hTNF-α to stimulate an inflammatory response.[4][8]
Human IFN-γ (hIFN-γ)20 ng/mlUsed in combination with hTNF-α to stimulate an alternative inflammatory response.[4][8]
Y-2763210 µMROCK inhibitor supplemented in the initial days of organoid culture to prevent anoikis.[4][8]

Table 2: Experimental Parameters for Tofacitinib Treatment of Intestinal Organoids

ParameterDescriptionReference
Cell SourceEndoscopic mucosal pinch biopsies from healthy donors and UC patients.[4]
Culture Method3D culture in Matrigel® domes in 96-well plates.[4][9]
Initial Culture Period2 days in differentiation media supplemented with Y-27632.[4]
Treatment Duration5 days of stimulation with cytokines in the presence or absence of Tofacitinib.[4]
Viability AssessmentDaily quantification of the number of intact organoids.[4]
Endpoint AnalysisCorrelation of organoid viability with patient's clinical response (Total Mayo Score).[4] Inhibition of STAT1 phosphorylation assessed by Western blot.[8]

Signaling Pathway

The primary mechanism of action of Tofacitinib is the inhibition of the JAK-STAT signaling pathway. The following diagram illustrates this pathway and the point of intervention by Tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor Binding JAK JAK (JAK1, JAK3) receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition transcription Gene Transcription (Pro-inflammatory Mediators) DNA->transcription

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Intestinal Organoids

This protocol is adapted from methodologies used in studies predicting Tofacitinib responsiveness.[4]

  • Isolation of Intestinal Crypts:

    • Obtain colonic mucosal pinch biopsies from patients.

    • Wash the biopsies multiple times with cold PBS.

    • Mechanically dissociate the tissue into smaller fragments.

    • Isolate intestinal crypts using a chelation-based method (e.g., EDTA).

  • Organoid Seeding:

    • Resuspend the isolated crypts in Matrigel®.

    • Plate 50 µL domes of the Matrigel®-crypt suspension into a 24-well plate.

    • Allow the Matrigel® to polymerize at 37°C for 15-30 minutes.

    • Overlay each dome with complete organoid growth medium.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C and 5% CO2.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-10 days by mechanically disrupting the organoids and Matrigel® and reseeding.

Protocol 2: Tofacitinib Treatment and Viability Assay in a Co-culture Model of Inflammation

This protocol outlines the treatment of established intestinal organoids to assess the efficacy of Tofacitinib in an inflammatory context.[4][8]

  • Organoid Preparation for Assay:

    • Mechanically disrupt established organoids and passage them into a 96-well plate with 10 µL Matrigel® domes per well.

    • Culture for 2 days in differentiation media supplemented with 10 µM Y-27632.

  • Inflammatory Stimulation and Tofacitinib Treatment:

    • After the initial 2-day culture, wash the organoids to remove Y-27632.

    • Prepare treatment media containing:

      • Control (vehicle, e.g., DMSO)

      • Cytokine cocktail (e.g., 20 ng/ml hTNF-α and 1,000 IU/ml hIFN-β, or 20 ng/ml hTNF-α and 20 ng/ml hIFN-γ)

      • Cytokine cocktail + 1 µM Tofacitinib

      • Cytokine cocktail + 10 µM Tofacitinib

    • Replace the culture medium with the prepared treatment media.

    • Incubate for 5 days, with a media change every 2-3 days.

  • Viability Assessment:

    • Quantify the number of intact, viable organoids daily using brightfield microscopy. Opaque organoids with condensed structures or those that have detached are considered non-viable.

    • Calculate the percentage of viable organoids relative to the initial number seeded.

  • Endpoint Analysis (Optional):

    • At the end of the treatment period, harvest the organoids for further analysis.

    • For protein analysis, lyse the organoids and perform Western blotting for key signaling proteins like phosphorylated STAT1 (pSTAT1) and total STAT1 to confirm target engagement by Tofacitinib.[8]

Experimental Workflow

The following diagram illustrates the overall workflow for assessing Tofacitinib response in patient-derived organoids.

Tofacitinib_Workflow cluster_setup Organoid Establishment cluster_treatment Experimental Treatment cluster_analysis Data Analysis biopsy Patient Biopsy isolation Crypt Isolation biopsy->isolation culture Organoid Culture (96-well plate) isolation->culture stimulation Cytokine Stimulation +/- Tofacitinib (5 days) culture->stimulation viability Viability Assay (Daily Microscopy) stimulation->viability western Western Blot (pSTAT1/STAT1) stimulation->western correlation Correlate with Clinical Outcome viability->correlation western->correlation

Caption: Workflow for Tofacitinib response prediction.

References

Troubleshooting & Optimization

Technical Support Center: (3S,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility data for the (3S,4S) stereoisomer of Tofacitinib is limited. The information provided below is based on data for Tofacitinib and its citrate salt, combined with general principles for handling small molecules in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (3S,4S)-Tofacitinib in DMSO?

This compound is reported to be highly soluble in DMSO.[1][2] While the exact saturation point can vary based on the purity of the compound and the DMSO, a concentration of at least 100 mg/mL is generally achievable.[1][2] It is important to note that DMSO is hygroscopic; absorbed water can significantly decrease the solubility of the compound.[1][3] Therefore, using fresh, anhydrous DMSO is critical for optimal dissolution.

Solubility of Tofacitinib and its Analogs in Various Solvents

Compound/SaltSolventReported Solubility
This compoundDMSO≥ 100 mg/mL (320.13 mM)[1][2]
Tofacitinib CitrateDMSOFreely soluble[4]
Tofacitinib CitrateDMSO~10 mg/mL[5]
Tofacitinib CitrateDMSO100 mg/mL at 25°C[6]
TofacitinibDMSO100 mg/mL[7]
TofacitinibDMSO125 mg/mL (Sonication recommended)[8]
This compoundWater< 0.1 mg/mL (Insoluble)[1][2]
Tofacitinib CitrateWaterSlightly soluble[4]
Q2: I am observing precipitation or incomplete dissolution of this compound in DMSO. What are the common causes and how can I troubleshoot this?

Several factors can contribute to poor solubility. The following table outlines potential causes and recommended actions.

Troubleshooting Poor Solubility in DMSO

Possible CauseRecommended ActionDetailed Explanation
Water Contamination in DMSO Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.DMSO is highly hygroscopic and readily absorbs moisture from the air. Even small amounts of water can significantly reduce the solubility of hydrophobic compounds.[3]
Incorrect Compound Mass or Solvent Volume Double-check all calculations and ensure your balance is properly calibrated.Simple measurement errors can lead to preparing a supersaturated solution that is prone to precipitation.
Low Temperature Gently warm the solution to 37°C for a short period (10-15 minutes).[9]Solubility of most compounds is temperature-dependent. Gentle warming can help overcome the energy barrier for dissolution. Avoid excessive heat, which can degrade the compound.
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes. If particles persist, use a bath sonicator.[8]Mechanical agitation is necessary to break up solid aggregates and ensure the compound is fully dispersed in the solvent. Sonication provides high-energy mixing that can be very effective.[3]
Compound has Crystallized Once a compound has precipitated, it can be difficult to redissolve.[3] Prepare a fresh solution.The precipitated form may be a more stable, less soluble polymorph. It is often more efficient to start over than to attempt to redissolve a precipitate.[3]
Compound Degradation Store the compound and stock solutions properly (at -20°C or -80°C, protected from light and moisture).[7]Tofacitinib has been noted to degrade in DMSO over time.[4] Using freshly prepared solutions is always recommended.
Q3: What is the recommended protocol for preparing a stock solution of this compound in DMSO?

Following a systematic protocol is key to achieving complete dissolution and ensuring the stability of your stock solution.

Experimental Protocol: Preparation of a this compound Stock Solution
  • Acclimatization: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound or into the solvent.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Initial Mixing: Cap the tube tightly and vortex vigorously for at least 60 seconds. Visually inspect the solution against a light source to check for any undissolved particulates.

  • Warming/Sonication (If Necessary): If particulates are still visible, place the tube in a 37°C water bath for 10 minutes.[9] After warming, vortex again. If needed, sonicate the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[8]

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C for long-term stability.[7] For short-term use (within a week), aliquots can be stored at 4°C.[8]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can promote precipitation.[3]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting cluster_storage Final Steps Acclimatize 1. Acclimatize Compound and DMSO to RT Weigh 2. Weigh Compound Acclimatize->Weigh Add_DMSO 3. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 4. Vortex Vigorously Add_DMSO->Vortex Inspect 5. Visually Inspect Vortex->Inspect Precipitate Particulates Visible? Inspect->Precipitate Warm Warm to 37°C Precipitate->Warm Yes Clear_Solution Solution is Clear Precipitate->Clear_Solution No Sonicate Sonicate Warm->Sonicate Sonicate->Vortex Aliquot 6. Aliquot Solution Clear_Solution->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solutions.

Q4: How does Tofacitinib work? Can you provide a diagram of the signaling pathway?

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK3.[7][9] The JAK-STAT signaling pathway is crucial for mediating immune responses. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.[10][11][12] Tofacitinib blocks the activation of JAKs, thereby interrupting this signaling cascade and suppressing the immune response.[10][13][14]

JAK-STAT Signaling Pathway and Tofacitinib Inhibition

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (Active) Tofacitinib This compound Tofacitinib->JAK Inhibition Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Regulation

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

References

Optimizing (3S,4S)-Tofacitinib concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for accurately determining the IC50 value of (3S,4S)-Tofacitinib in in-vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Tofacitinib?

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes. It primarily targets JAK1, JAK2, and JAK3, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[1][2][3][4] Tofacitinib was initially developed as a JAK3 inhibitor but was found to also inhibit JAK1 and JAK2.[5]

Q2: What are the reported IC50 values for Tofacitinib against its primary targets?

The IC50 values for Tofacitinib can vary slightly depending on the experimental conditions and assay format. However, it consistently demonstrates potent inhibition in the low nanomolar range. A summary of reported values is presented below.

TargetReported IC50 Range (nM)
JAK1 1.7 - 112
JAK2 1.8 - 20
JAK3 0.75 - 1.6

(Data compiled from multiple sources).[1][4][5][6][7][8]

Q3: What is a recommended starting concentration range for Tofacitinib in an IC50 determination experiment?

Given the potent, low-nanomolar IC50 values, a wide concentration range is recommended to generate a full sigmoidal dose-response curve. A typical 10-point, 3-fold or 5-fold serial dilution is appropriate.

  • Suggested Starting (Highest) Concentration: 1 µM - 10 µM

  • Suggested Dilution Series: Prepare a serial dilution down to the picomolar range. For example, starting at 1000 nM and performing a 10-point, 5-fold dilution would yield the following concentrations: 1000 nM, 200 nM, 40 nM, 8 nM, 1.6 nM, 0.32 nM, 0.064 nM, 0.0128 nM, 0.00256 nM, and 0.000512 nM.

Q4: How should I prepare Tofacitinib for my assay?

Tofacitinib should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[7] Subsequent dilutions should be made in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells (including controls) and is kept low (typically ≤0.5%) to avoid solvent effects on enzyme activity.

The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism

Tofacitinib exerts its effect by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2] The diagram below illustrates this mechanism.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 Binding Receptor2 Receptor Subunit 2 Receptor1:e->Receptor2:w JAK1 JAK Receptor1->JAK1 JAK2 JAK Receptor2->JAK2 JAK1->JAK2 Activation (Phosphorylation) STAT1 STAT JAK1->STAT1 Phosphorylation JAK2->JAK1 STAT2 STAT JAK2->STAT2 Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition pSTAT1 pSTAT pSTAT2 pSTAT Dimer STAT Dimer pSTAT1->Dimer Dimerization pSTAT2->Dimer Dimerization DNA DNA Dimer->DNA Translocation Transcription Gene Transcription DNA->Transcription

Caption: Tofacitinib inhibits JAK enzymes, blocking STAT phosphorylation and subsequent gene transcription.

Experimental Protocol: IC50 Determination via Kinase Assay

This protocol provides a general framework for determining the IC50 of Tofacitinib using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.

Materials:

  • This compound

  • DMSO

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Substrate (e.g., a suitable peptide or poly(Glu, Tyr))

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Workflow:

IC50_Workflow prep 1. Reagent Preparation - Prepare Tofacitinib serial dilutions in DMSO, then assay buffer. - Prepare kinase, substrate, and ATP solutions. plate 2. Plate Setup - Add Tofacitinib dilutions to assay plate. - Add positive (no inhibitor) and negative (no kinase) controls. prep->plate initiate 3. Kinase Reaction - Add kinase and substrate mixture to all wells. - Add ATP to initiate the reaction. plate->initiate incubate 4. Incubation - Incubate plate at room temperature for a specified time (e.g., 60 minutes). initiate->incubate adp_reagent 5. Stop Reaction & ADP Detection - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. incubate->adp_reagent incubate2 6. Second Incubation - Incubate for 40 minutes at room temperature. adp_reagent->incubate2 detect 7. Luminescence Generation - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. incubate2->detect incubate3 8. Final Incubation - Incubate for 30-60 minutes at room temperature. detect->incubate3 read 9. Data Acquisition - Read luminescence on a plate reader. incubate3->read analyze 10. Data Analysis - Normalize data to controls. - Perform non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value. read->analyze

Caption: Standard experimental workflow for determining Tofacitinib IC50 using a luminescence-based kinase assay.

Detailed Steps:

  • Tofacitinib Dilution: Prepare a 10-point serial dilution of Tofacitinib. Start by diluting your DMSO stock into the kinase assay buffer to achieve the highest desired concentration, ensuring the DMSO percentage is constant.

  • Reaction Setup: Add the diluted Tofacitinib, kinase enzyme, and substrate to the wells of the microplate.

  • Initiation: Start the reaction by adding ATP. The final ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for your chosen assay kit. This typically involves measuring the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all data points.

    • Normalize the data by setting the average of the "no inhibitor" wells (positive control) to 100% activity and the "no kinase" wells (negative control) to 0% activity.

    • Plot the percent inhibition versus the log concentration of Tofacitinib.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Troubleshooting Guide

Q5: My IC50 value is significantly higher than reported values. What are the potential causes?

Several factors could lead to an unexpectedly high IC50 value.

  • High ATP Concentration: If the ATP concentration in your assay is much higher than the Km, it can lead to competitive displacement of the ATP-competitive inhibitor (Tofacitinib), resulting in an artificially high IC50. Solution: Optimize the ATP concentration to be at or near the Km for the JAK enzyme you are testing.

  • Inactive Compound: Verify the identity and purity of your Tofacitinib sample. Solution: Use a freshly prepared, validated batch of the compound.

  • Enzyme Concentration: An excessively high enzyme concentration can deplete the inhibitor. Solution: Titrate the kinase to a concentration that yields a robust signal without being in excess.

  • Protein Binding: Tofacitinib may bind to proteins in the assay medium. One study noted the need to decrease FCS (fetal calf serum) concentration to prevent binding between Tofacitinib and serum proteins.[8] Solution: Use a simplified buffer system or ensure serum protein concentrations are minimized and consistent.

Q6: I am not observing any inhibition, even at high concentrations. What should I do?

  • Check Reagents: Ensure your Tofacitinib stock solution was prepared correctly and that the kinase is active. Solution: Test the kinase with a known, different inhibitor or run an activity check. Confirm the concentration of your Tofacitinib stock.

  • Assay Interference: The compound may interfere with the assay detection method (e.g., quenching luminescence). Solution: Run a control plate with the Tofacitinib dilution series but without the kinase enzyme to check for interference.

  • Solubility Issues: Tofacitinib may be precipitating out of the assay buffer at higher concentrations. Solution: Visually inspect the wells for precipitation. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to inhibit the enzyme.

Q7: My dose-response curve has a poor fit or is not sigmoidal. How can I fix this?

A poorly shaped curve can result from several issues, as outlined in the diagram below.

Troubleshooting_Curve cluster_issues Potential Causes cluster_solutions Recommended Solutions start Poor Dose-Response Curve Fit conc_range Inappropriate Concentration Range start->conc_range outliers Outliers or High Variability start->outliers solubility Compound Precipitation start->solubility incomplete Incomplete Curve (No Top/Bottom Plateau) start->incomplete adjust_conc Adjust range to span from no inhibition to full inhibition (e.g., 10 µM to 1 pM). conc_range->adjust_conc pipetting Review pipetting technique. Increase replicate number. outliers->pipetting check_dmso Check final DMSO %. Visually inspect wells. solubility->check_dmso extend_range Extend concentration range in both directions. incomplete->extend_range

Caption: Troubleshooting logic for addressing poorly fitted dose-response curves in IC50 experiments.

  • Concentration Range: If your range is too narrow or shifted, you may not capture the full sigmoidal shape. Solution: Widen your concentration range to ensure you have points that define both the top (0% inhibition) and bottom (100% inhibition) plateaus of the curve.

  • High Variability: Inconsistent results between replicates can skew the curve fit. Solution: Increase the number of replicates. Review pipetting techniques to ensure accuracy and precision, especially during serial dilutions.

  • Assay Window: If the difference in signal between your positive and negative controls is small, minor errors will have a large impact. Solution: Optimize the assay to achieve a higher signal-to-background ratio.

References

Preventing (3S,4S)-Tofacitinib degradation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3S,4S)-Tofacitinib during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in experimental settings?

A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic and basic conditions, oxidizing agents, and elevated temperatures.[1][2][3][4][5][6] The stability of Tofacitinib is also dependent on the pH and ionic strength of the solution.[7]

Q2: What is the optimal pH range for maintaining the stability of Tofacitinib in aqueous solutions?

A2: Tofacitinib exhibits maximum stability in acidic conditions, specifically within a pH range of 2.0 to 5.0.[8][7] Under more basic conditions (pH > 7), the rate of degradation increases significantly.[8]

Q3: How should I store my stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in an acidic buffer (pH 2.0-5.0) at a low ionic strength.[8][7] It is recommended to store these solutions at low temperatures, such as 4°C, and to protect them from light.[8][9][10] For commercial oral solutions, it is advised to store them at a controlled room temperature between 20°C to 25°C (68°F to 77°F) and to use the contents within 60 days of opening.[9][10]

Q4: Can this compound degrade when exposed to light?

A4: While some studies suggest Tofacitinib is relatively stable under photolytic conditions, it is still best practice to protect solutions from light to minimize any potential for photodegradation.[3][9][11] Commercial preparations are recommended to be stored in their original carton to protect from light.[9][10]

Q5: What are the known degradation pathways for Tofacitinib?

A5: Tofacitinib can undergo hydrolysis at the amide and cyano positions of the 3-oxopropanenitrile moiety under both acidic and basic conditions.[12][2] It is particularly sensitive to oxidative degradation, which primarily targets the double bond in the pyrrole ring.[12][2][3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This could be due to the degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • pH of Culture Medium: Verify the pH of your complete cell culture medium. While most media are buffered around pH 7.4, prolonged incubation or high cell densities can alter the pH. Tofacitinib is less stable at this pH compared to more acidic conditions.[8]

  • Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to minimize degradation.

  • Fresh Preparations: Prepare fresh dilutions of this compound from a stable, low-pH stock solution immediately before each experiment.

  • Control Experiments: Include a "no-cell" control with this compound in the culture medium for the duration of the experiment. Analyze the concentration of the compound at the end of the incubation period using a validated analytical method (e.g., HPLC) to assess its stability under your specific assay conditions.

Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.

The presence of extra peaks in your chromatogram likely indicates the formation of degradation products.

Troubleshooting Steps:

  • Review Sample Handling and Storage: Ensure that all samples containing this compound were handled and stored according to the recommended conditions (acidic pH, low temperature, protection from light).

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing Tofacitinib to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting solutions by HPLC.[12][2][3] This can help in confirming if the unknown peaks in your experimental samples correspond to known degradants.

  • Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method, meaning it can resolve the parent drug from its degradation products.[13][14][15][16]

Quantitative Data Summary

The following tables summarize the stability of Tofacitinib under various stress conditions as reported in forced degradation studies.

Table 1: Summary of Tofacitinib Degradation under Different Conditions

Stress ConditionReagent/ExposureDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 M HCl48 hoursRoom TemperatureSignificant[4]
Base Hydrolysis 0.1 M NaOH48 hoursRoom TemperatureGreater than acidic[4][11]
Oxidative 3% H₂O₂48 hoursRoom TemperatureRapid and significant[4]
Thermal Solid State6 hours50°CIncreased degradation[4]
Photolytic UV light (254 nm)6 hoursRoom TemperatureMinimal[3][4]

Table 2: pH-Dependent Stability of Tofacitinib Citrate

pHTemperatureIonic StrengthStabilityReference
2.0 - 5.04°C0.2 MMaximum stability, virtually no degradation[8][7]
4.0 - 6.067°C0.2 MParallels stability of pH 2.0-4.0[8]
> 7.037°C0.2 MIncreased degradation rate[8]
9.037°C0.2 MHighest rate of degradation[8]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Buffer Preparation: Prepare a 10 mM citrate buffer and adjust the pH to 3.0 using hydrochloric acid or sodium hydroxide.

  • Dissolution: Dissolve the required amount of this compound powder in the citrate buffer to achieve the desired stock concentration (e.g., 10 mM).

  • Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term use, store at 4°C.

Protocol 2: Stability-Indicating RP-HPLC Method for Tofacitinib

This protocol is a general guideline based on published methods.[1][14][15]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a mixture of methanol and water (45:55 v/v).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 287 nm.[17]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of Tofacitinib standards in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples. Quantify the amount of Tofacitinib by comparing the peak area to the calibration curve. Degradation products will appear as separate peaks with different retention times.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability and experimental workflows.

cluster_pathway Tofacitinib Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAKs (Janus Kinases) Receptor->JAK Activates STAT STATs (Signal Transducers and Activators of Transcription) JAK->STAT Phosphorylates Gene Gene Expression (Inflammation) STAT->Gene Activates Tofacitinib This compound Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Tofacitinib Stock Solution (pH 3.0, 4°C) Assay Perform Experimental Assay (e.g., cell culture) Start->Assay Sample Collect Samples at Time Points Assay->Sample HPLC Analyze by Stability-Indicating RP-HPLC Sample->HPLC Data Quantify Tofacitinib and Degradants HPLC->Data Conclusion Assess Stability and Troubleshoot if Needed Data->Conclusion

Caption: Workflow for assessing Tofacitinib stability.

cluster_degradation Factors Leading to Tofacitinib Degradation Tofacitinib Stable This compound Degradation Degraded Tofacitinib Tofacitinib->Degradation High pH (>7) High Temperature Oxidizing Agents Strong Acids/Bases

Caption: Key factors causing Tofacitinib degradation.

References

Troubleshooting inconsistent results with (3S,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (3S,4S)-Tofacitinib. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected inhibition of JAK-STAT signaling.

Possible Cause 1: Incorrect Stereoisomer

You may be using the this compound diastereomer, which is a less active form of the drug. The biologically active enantiomer is (3R,4R)-Tofacitinib. Contamination of your (3R,4R)-Tofacitinib stock with the (3S,4S) isomer can also lead to reduced potency.

Suggested Solution:

  • Verify the Certificate of Analysis (CoA): Confirm the stereoisomeric purity of your compound. The active form is the RR-isomer.[1][2][3] The SS-isomer is considered an impurity.[1][2]

  • Chiral HPLC Analysis: If you suspect contamination, perform chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of your sample.[1][2]

  • Source a reliable supplier: Ensure you are obtaining your compound from a reputable source that provides detailed information on stereoisomeric purity.

Possible Cause 2: Compound Degradation

Tofacitinib citrate can degrade under certain conditions, leading to a loss of activity.

Suggested Solution:

  • pH and Temperature Stability: Tofacitinib is most stable at acidic to neutral pH (below 6.0) and degrades more rapidly in basic conditions (pH 9.0).[4] Higher temperatures also accelerate degradation.[4][5] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]

  • Oxidative Stress: The compound can degrade in the presence of oxidizing agents like hydrogen peroxide.[5][7]

  • Photostability: While generally stable under UV light, prolonged exposure can cause some degradation.[5][7] It is best practice to protect solutions from light.

Problem: Poor solubility or precipitation of the compound in media.

Possible Cause: Improper Solvent or Concentration

This compound, like Tofacitinib, has specific solubility characteristics.

Suggested Solution:

  • Solvent Selection: For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[6] For in vivo formulations, co-solvents such as PEG300, Tween-80, and corn oil may be necessary.[6]

  • pH-Dependent Solubility: Tofacitinib's solubility is pH-dependent. Its intrinsic solubility is 147 µg/mL, but it increases significantly at lower pH values (e.g., 5.2 mg/mL at pH 2.2).[5]

  • Aqueous Solubility Enhancers: Co-solvents like ethanol and propylene glycol can increase aqueous solubility.[4]

Problem: Unexpected off-target effects or paradoxical signaling activation.

Possible Cause: Kinase Promiscuity and Network Effects

While Tofacitinib primarily targets JAKs, it can interact with other kinases, especially at higher concentrations.[8][9] These off-target effects can lead to unexpected biological outcomes.[10]

Suggested Solution:

  • Dose-Response Curve: Perform a thorough dose-response analysis to determine the optimal concentration for JAK inhibition with minimal off-target effects.

  • Kinase Profiling: If off-target effects are suspected, consider a kinase profiling assay to identify other kinases that may be inhibited by your compound at the concentrations used in your experiments.

  • Control Experiments: Use multiple, structurally distinct JAK inhibitors to confirm that the observed phenotype is due to JAK inhibition and not an off-target effect of a specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and (3R,4R)-Tofacitinib?

A1: (3R,4R)-Tofacitinib is the active enantiomer of the drug that potently inhibits Janus kinases (JAKs).[1][2] this compound is a diastereomer and is considered a less active impurity.[6] The stereochemistry of the molecule is critical for its pharmacological activity.[11]

Q2: How should I prepare and store this compound stock solutions?

A2: For most in vitro applications, stock solutions can be prepared in DMSO.[6] Once prepared, aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q3: What are the optimal pH and temperature conditions for working with Tofacitinib?

A3: Tofacitinib citrate is most stable in acidic to neutral conditions (pH 4.0-6.0).[4][5] Degradation increases significantly in basic conditions (pH > 8.0).[4] Experiments should ideally be conducted within a stable pH range. Avoid high temperatures, as they accelerate degradation.[5]

Q4: I am observing variability in my cell-based assays. What could be the cause?

A4: In addition to the factors mentioned in the troubleshooting guide, consider the following:

  • Cell Permeability: Ensure that the compound is effectively penetrating the cells in your model system. While generally cell-permeable, factors like cell type and experimental conditions can influence uptake.

  • Treatment Duration: The effects of Tofacitinib can vary with the duration of exposure. Short-term and long-term treatments may yield different results.

  • Baseline Signaling Activity: The basal level of JAK-STAT activation in your cells can influence the observed effect of the inhibitor.

Q5: Are there known off-target effects of Tofacitinib that I should be aware of?

A5: Yes, like many kinase inhibitors, Tofacitinib can have off-target effects, particularly at higher concentrations.[8][10] These can include interactions with other kinases. It is crucial to use the lowest effective concentration to minimize these effects and to include appropriate controls in your experiments.

Data Presentation

Table 1: Solubility of Tofacitinib in Various Conditions

pH Solubility (mg/mL) Reference
2.2 5.2 [5]
3.5 1.8 [5]

| 7.1 | 0.147 (intrinsic) |[5] |

Table 2: Stability of Tofacitinib Under Forced Degradation Conditions

Condition Observation Reference
0.1 N HCl (refluxed for 3h at 80°C) Unstable, three degradation products [7]
0.1 N NaOH (3h at room temperature) Unstable, four degradation products [7]
6% H2O2 (48h at room temperature) Stable, no degradation products observed [7]
Dry heat (80°C for 24h) Stable, no degradation product found [7]
UV light (24h at room temperature) Stable, no degradation products were found [7]

| Neutral hydrolysis (refluxed with water for 24h) | Stable, no degradation products were found |[7] |

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of Tofacitinib

This protocol is adapted from methodologies for separating Tofacitinib enantiomers.[1][2]

Objective: To determine the ratio of (3R,4R)-Tofacitinib to this compound in a sample.

Materials:

  • CHIRALPAK IH column (or equivalent chiral stationary phase)

  • HPLC system with UV detector

  • Mobile Phase: Ammonium acetate buffer (pH 8.0) and acetonitrile (gradient elution)

  • Tofacitinib sample

  • Reference standards for (3R,4R)-Tofacitinib and this compound

Procedure:

  • Prepare the mobile phase components. The specific gradient will need to be optimized for your system but can be based on published methods.

  • Dissolve the Tofacitinib sample in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Set the detection wavelength to 285 nm.[1][2]

  • Inject the reference standards individually to determine their retention times.

  • Inject the Tofacitinib sample.

  • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the (3R,4R) and (3S,4S) enantiomers.

  • Calculate the enantiomeric excess (e.e.) or the percentage of each enantiomer.

Protocol 2: In Vitro JAK-STAT Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory activity of Tofacitinib on cytokine-induced STAT phosphorylation.

Objective: To measure the dose-dependent inhibition of STAT phosphorylation by Tofacitinib.

Materials:

  • Immune cells (e.g., T cells, monocytes)

  • Cytokine corresponding to the JAK-STAT pathway of interest (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2)

  • Tofacitinib (dissolved in DMSO)

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Phospho-specific STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5) conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with a serial dilution of Tofacitinib or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Fix the cells immediately to preserve the phosphorylation state.

  • Permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with the phospho-specific STAT antibody.

  • Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.

  • Plot the MFI against the Tofacitinib concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib This compound (less active) Tofacitinib->JAK Weakly Inhibits Active_Tofacitinib (3R,4R)-Tofacitinib (active) Active_Tofacitinib->JAK Inhibits Troubleshooting_Workflow Start Inconsistent Results CheckPurity Verify Stereoisomeric Purity (CoA, Chiral HPLC) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityNotOK Contamination Found CheckPurity->PurityNotOK No CheckStability Review Storage and Handling (pH, Temp, Light) PurityOK->CheckStability SourceNew Source High-Purity (3R,4R)-Tofacitinib PurityNotOK->SourceNew StabilityOK Proper Handling CheckStability->StabilityOK Yes StabilityNotOK Improper Handling CheckStability->StabilityNotOK No CheckSolubility Assess Solubility in Assay StabilityOK->CheckSolubility CorrectHandling Implement Correct Storage/Handling Protocols StabilityNotOK->CorrectHandling SolubilityOK Soluble CheckSolubility->SolubilityOK Yes SolubilityNotOK Precipitation CheckSolubility->SolubilityNotOK No ConsiderOffTarget Consider Off-Target Effects SolubilityOK->ConsiderOffTarget OptimizeSolvent Optimize Solvent/ Formulation SolubilityNotOK->OptimizeSolvent

References

How to improve the bioavailability of (3S,4S)-Tofacitinib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of (3S,4S)-Tofacitinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo oral bioavailability of Tofacitinib?

A1: While Tofacitinib is well-absorbed orally with an absolute bioavailability of approximately 74%, its complete systemic availability is limited by several factors[1][2]. The primary barrier is significant first-pass metabolism, which occurs in both the intestine and the liver[3]. Tofacitinib is predominantly metabolized by the cytochrome P450 enzymes CYP3A4 (major pathway) and CYP2C19 (minor pathway)[4][5][6][7]. This extensive metabolism before the drug reaches systemic circulation is the main reason its bioavailability is not 100%, despite high absorption from the gastrointestinal tract[3][7].

Q2: How can I overcome the first-pass metabolism of Tofacitinib to increase its systemic exposure?

A2: There are two primary strategies to mitigate first-pass metabolism:

  • Pharmacokinetic Boosting: Co-administration of Tofacitinib with a potent CYP3A4 inhibitor can significantly increase its plasma concentration. For instance, co-administration with strong CYP3A4 inhibitors like ketoconazole has been shown to increase the Area Under the Curve (AUC) by 103%[2]. A study using cobicistat, a registered CYP3A inhibitor, also demonstrated an increase in relative oral bioavailability by 23%[8]. This strategy allows for the use of a lower Tofacitinib dose while maintaining therapeutic exposure[8].

  • Prodrug Strategies: Designing a prodrug that masks the metabolic sites of Tofacitinib or alters its absorption pathway can bypass or reduce first-pass metabolism. A successful approach has been the development of colon-targeted azo prodrugs. These prodrugs are designed to pass through the upper GI tract intact and release the active Tofacitinib in the colon via the action of local azoreductase enzymes[9]. This not only improves local drug concentration for treating conditions like ulcerative colitis but also reduces systemic exposure and associated side effects[9].

Q3: My Tofacitinib analog exhibits poor absorption due to its physicochemical properties. What approaches can I explore?

A3: For analogs with poor absorption, a prodrug approach can be highly effective. One study identified a potent JAK1/3 inhibitor with a desirable selectivity profile that suffered from poor absorption. This limitation was successfully overcome by creating a phosphate prodrug, which was freely soluble in water and demonstrated dose-proportional exposure in vivo, enabling further preclinical testing[10].

Q4: What advanced formulation strategies can be used to enhance the delivery and therapeutic efficacy of Tofacitinib?

A4: Nanotechnology-based delivery systems offer a promising avenue for improving Tofacitinib's therapeutic profile. These systems can enhance solubility, protect the drug from degradation, and enable targeted delivery[11][12].

  • Polymeric Nanoparticles: Encapsulating Tofacitinib in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can facilitate localized drug delivery. PLGA nanoparticles have been developed to target inflamed gut tissues in inflammatory bowel disease (IBD), potentially increasing efficacy at the site of action while minimizing systemic side effects[13][14].

  • Other Nanosystems: A variety of other nanocarriers, including liposomes, nanoemulsions, solid lipid nanoparticles, and polymeric micelles, are being explored to improve Tofacitinib delivery for various autoimmune diseases[11][15].

Q5: Can the release profile of Tofacitinib be modified to improve patient compliance and maintain steady-state concentrations?

A5: Yes. An extended-release (XR) formulation of Tofacitinib has been developed for once-daily (QD) administration. This formulation was designed to provide a comparable total systemic exposure (AUC) and maximum concentration (Cmax) to the immediate-release (IR) 5 mg twice-daily (BID) regimen[16][17][18]. The XR formulation exhibits a longer time to maximum concentration (Tmax of ~4 hours vs. 0.5 hours for IR) and a longer half-life (~5.9 hours vs. 3.2 hours for IR), which helps in maintaining more consistent plasma levels over a 24-hour period[16][18].

Troubleshooting Guide for In Vivo Experiments

Issue Encountered Potential Cause Recommended Solution / Next Step
Low or inconsistent plasma AUC after oral administration. Extensive and variable first-pass metabolism.Co-administer with a CYP3A4 inhibitor (e.g., ketoconazole, cobicistat) to assess the impact of metabolic inhibition[2][8]. This can help determine if metabolism is the primary cause of low bioavailability.
High systemic side effects at therapeutic doses. High systemic drug exposure is required to achieve sufficient concentration at the target tissue.Develop a targeted delivery system. For IBD, consider a colon-specific azo prodrug or PLGA nanoparticles[9][13]. For rheumatoid arthritis, explore macromolecular prodrugs that accumulate in inflamed joints[19].
Rapid clearance and short half-life requiring frequent dosing. Intrinsic pharmacokinetic properties of Tofacitinib.Develop a controlled-release formulation. An extended-release osmotic pump tablet can provide once-daily dosing[16]. Alternatively, effervescent floating tablets can increase gastric residence time[20].
Poor in vivo exposure despite good in vitro permeability. Efflux by transporters like P-glycoprotein (P-gp) and/or high first-pass metabolism.Although Tofacitinib is a P-gp substrate in vitro, its high absorption suggests P-gp does not have a major impact in vivo[7][21]. Focus on quantifying and overcoming intestinal and hepatic first-pass effects[3].

Quantitative Data Summary

Table 1: Baseline Pharmacokinetic Parameters of Tofacitinib (Immediate-Release)

ParameterValueReference
Oral Bioavailability (F)~74%[1][2]
Time to Max. Concentration (Tmax)0.5 - 1 hour[1][2][16]
Elimination Half-life (t1/2)~3.2 hours[4][5][16]
Primary Metabolism PathwayHepatic CYP3A4 (~70% of clearance)[2][4][5][6]
Clearance Mechanism~70% Hepatic Metabolism, ~30% Renal Excretion[2][4][6][7]

Table 2: Comparative Pharmacokinetics of Different Tofacitinib Strategies

Formulation / StrategyKey Pharmacokinetic OutcomeReference
Extended-Release (XR) 11 mg QD vs. IR 5 mg BID Equivalent total exposure (AUC) and peak concentration (Cmax). The 90% CI for the AUCinf ratio (MR/IR) was 100.49% - 107.45%.[18][22]
Pharmacokinetic Boosting (Tofacitinib + Cobicistat) Relative oral bioavailability increased by 23%.[8]
Colon-Targeted Azo Prodrug (Compound 20g) 3.67-fold decrease in plasma AUC and a 9.61-fold increase in colonic AUC compared to an equivalent oral dose of Tofacitinib in a mouse model.[9]
Effect of High-Fat Meal on XR Formulation No significant effect on total exposure (AUC). Cmax increased by 27%.[16][18]

Experimental Protocols

Protocol 1: Preparation of Tofacitinib-Loaded PLGA Nanoparticles

This protocol is a generalized method based on the principles described in the literature for localized gut delivery[13][14].

  • Preparation of Organic Phase: Dissolve a specific amount of Tofacitinib citrate and PLGA (e.g., 50:50 lactide:glycolide ratio) in a suitable organic solvent such as acetone or acetonitrile.

  • Nanoprecipitation: Add the organic phase dropwise into a larger volume of an aqueous phase (e.g., purified water containing a surfactant like Poloxamer 188 or PVA) under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring the resulting nano-suspension for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in purified water and repeating the centrifugation step. This removes excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final washed pellet in a small volume of cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry (lyophilize) for 48 hours to obtain a stable, dry powder of Tofacitinib-loaded nanoparticles.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency before proceeding to in vivo studies.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol provides a general workflow for evaluating a novel Tofacitinib formulation against a standard control[3].

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the animals overnight (approx. 12 hours) before drug administration, while allowing free access to water.

  • Group Allocation: Randomly divide the rats into at least two groups: a control group receiving standard Tofacitinib solution/suspension and a test group receiving the novel formulation (e.g., nanoparticles, prodrug).

  • Drug Administration: Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 200-250 µL) from the jugular vein or tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Tofacitinib in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2. Compare the parameters between the test and control groups to determine the relative bioavailability.

Visualizations

Tofacitinib_Metabolism_Pathway Oral Oral Administration This compound Lumen GI Lumen Oral->Lumen Enterocyte Intestinal Epithelium (Enterocytes) Lumen->Enterocyte Absorption (~93%) PortalVein Portal Vein Enterocyte->PortalVein Metabolism1 Intestinal First-Pass Metabolism (CYP3A4) Enterocyte->Metabolism1 Liver Liver (Hepatocytes) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug, ~74%) Liver->Systemic Metabolism2 Hepatic First-Pass Metabolism (CYP3A4/2C19) Liver->Metabolism2 Clearance Elimination Systemic->Clearance Clearance->Metabolism2 Metabolic Clearance (~70%) Renal Renal Excretion (~30% Unchanged) Clearance->Renal

Figure 1. Tofacitinib's oral administration and first-pass metabolism pathway.

Experimental_Workflow cluster_formulation Phase 1: Formulation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis & Interpretation A Design Strategy (e.g., Nanoparticles, Prodrug) B Synthesize / Prepare Novel Formulation A->B C In Vitro Characterization (Size, Drug Load, Release Profile) B->C D Animal Model Selection & Acclimatization C->D Proceed if In Vitro Specs are Met E Oral Administration (Test vs. Control Groups) D->E F Serial Blood Sampling (Timed Intervals) E->F G Plasma Sample Processing & Storage F->G H LC-MS/MS Bioanalysis (Quantify Drug Concentration) G->H I Pharmacokinetic Modeling (Calculate AUC, Cmax, t1/2) H->I J Compare Formulations & Assess Bioavailability Improvement I->J

Figure 2. Workflow for evaluating bioavailability-enhancing Tofacitinib formulations.

Figure 3. Tofacitinib's mechanism of action via inhibition of the JAK-STAT pathway.

References

Technical Support Center: (3S,4S)-Tofacitinib Stability Testing in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for conducting stability testing of (3S,4S)-Tofacitinib in aqueous solutions. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the stability testing of this compound.

Q1: What are the key factors influencing the stability of Tofacitinib in aqueous solutions?

A1: The stability of Tofacitinib is primarily influenced by pH, temperature, and ionic strength.[1][2] It is also susceptible to oxidative and photolytic degradation.[3][4] Tofacitinib is more stable under acidic conditions (pH below 5.0), at lower temperatures, and at low ionic strengths.[1][2] Degradation follows apparent first-order kinetics and is accelerated under basic conditions.[1][2]

Q2: What are the optimal storage conditions for Tofacitinib aqueous solutions to ensure maximum stability?

A2: To maximize stability, Tofacitinib aqueous solutions should be prepared in an acidic buffer (optimal pH range of 2.0 to 5.0) with minimal ionic strength and stored at low temperatures (e.g., 4°C).[1][2] Protecting the solution from light is also recommended to prevent photolytic degradation.[3]

Q3: My Tofacitinib solution is degrading faster than expected. What could be the cause?

A3: Rapid degradation can be caused by several factors:

  • High pH: Tofacitinib degrades more quickly in neutral to basic conditions (pH > 6.0).[1] Verify the pH of your buffer.

  • Elevated Temperature: Higher temperatures significantly accelerate degradation.[1][3] Ensure your samples are stored at the correct temperature.

  • High Ionic Strength: Increased ionic strength can increase the degradation rate, especially at higher pH values.[1][3]

  • Oxidizing Agents: The presence of oxidizing agents will cause rapid degradation.[3][4] Ensure your solvents and reagents are free from peroxides or other contaminants.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

A4: Unexpected peaks are likely degradation products. Tofacitinib is known to degrade via several pathways:

  • Hydrolysis: Under acidic and basic conditions, the amide and cyano groups are susceptible to hydrolysis.[3][4][5]

  • Oxidation: The pyrrole ring is prone to oxidative degradation, which can be quite rapid.[3][4] This can result in multiple degradation products.[3]

  • Photolysis: Exposure to UV light can lead to the formation of at least one major degradation product.[3]

Refer to the troubleshooting workflow below for a systematic approach to identifying the source of these peaks.

Q5: What is the solubility of Tofacitinib in aqueous solutions?

A5: Tofacitinib's solubility is highly dependent on pH. Its intrinsic solubility is approximately 147 µg/mL.[2][3] In acidic conditions, its solubility increases significantly. For example, at pH 2.2, the solubility is about 5.2 mg/mL, and at pH 3.5, it is 1.8 mg/mL.[2][3]

Data Presentation

Table 1: Solubility of Tofacitinib at Different pH Values
pHSolubilityReference(s)
2.25.2 mg/mL[2][3]
3.51.8 mg/mL[2][3]
7.1147 µg/mL (intrinsic)[2][3]
Table 2: Summary of Forced Degradation Studies on Tofacitinib
Stress ConditionObservationReference(s)
Acid Hydrolysis (0.1 M HCl) Degradation occurs, with multiple degradation peaks observed. Prone to hydrolysis at amide and cyano positions.[3][6][7]
Base Hydrolysis (0.1 M NaOH) Significant degradation, faster than in acidic conditions, with multiple degradation products formed.[3][7]
Oxidative Degradation (3% H₂O₂) Rapid degradation with the formation of multiple degradation products, including 7H-pyrrolo[2,3-d]pyrimidine.[3][4]
Thermal Degradation (50°C - 80°C) Degradation accelerates at higher temperatures, though it is relatively stable at 80°C for 24 hours.[3][7]
Photolytic Degradation (UV light at 254 nm) One major degradation product is typically observed, with degradation increasing over time.[3]
Neutral Hydrolysis (Reflux in water) Found to be stable with no degradation products after 24 hours.[7]

Experimental Protocols

Protocol 1: Preparation of Tofacitinib Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of Tofacitinib citrate.

    • Dissolve the powder in a suitable solvent. Methanol or a 50:50 mixture of water and methanol can be used as a diluent.[8]

    • Sonicate for approximately 10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C for long-term stability.[9]

  • Working Solution Preparation (e.g., 150 µg/mL):

    • Prepare the desired aqueous buffer (e.g., acetate for pH 4-5, phosphate for pH 6-8).[1] Ensure the ionic strength is controlled, typically at 0.2 M for baseline studies.[1]

    • Dilute the stock solution with the prepared buffer to achieve the final target concentration.

    • Prepare samples in triplicate for each condition to be tested.[1]

Protocol 2: Forced Degradation (Stress Testing) Protocol
  • Acid Hydrolysis: Mix Tofacitinib stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 80°C) for specified time intervals (e.g., 3 hours).[7] Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix Tofacitinib stock solution with 0.1 M NaOH and keep at room temperature for specified time intervals (e.g., 3 hours).[3][7] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the Tofacitinib solution with 3% (v/v) hydrogen peroxide at room temperature for various durations (e.g., 2 to 48 hours).[3]

  • Thermal Degradation: Expose solid Tofacitinib or a solution to elevated temperatures (e.g., 50°C, 80°C) for a set period (e.g., 24 hours).[3][7]

  • Photolytic Degradation: Expose the Tofacitinib solution to UV light (e.g., 254 nm) for various durations (e.g., 2, 4, and 6 hours).[3] A control sample should be kept in the dark.

Protocol 3: Representative RP-HPLC Method for Stability Indicating Assay

This is a general method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 5.0).[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A gradient elution may be necessary to separate all degradation products from the parent peak. A starting condition could be 80:20 (A:B) with a linear change to 40:60 over several minutes.[1][6]

  • Flow Rate: 0.5 - 1.0 mL/min.[6]

  • Detection Wavelength: 287 nm or 290 nm.[7][10]

  • Column Temperature: Ambient or controlled at 25°C.[11]

  • Injection Volume: 10 µL.[1]

Visualizations

G Tofacitinib Tofacitinib Acid Acid Hydrolysis (0.1 M HCl) Tofacitinib->Acid Faster in Base Base Base Hydrolysis (0.1 M NaOH) Tofacitinib->Base Oxidation Oxidation (3% H2O2) Tofacitinib->Oxidation Rapid UV Photolysis (UV Light) Tofacitinib->UV DP1 Hydrolysis of Amide & Cyano Groups Acid->DP1 Base->DP1 DP2 Oxidation of Pyrrole Ring Oxidation->DP2 DP3 Photolytic Degradant UV->DP3

Caption: Simplified degradation pathways of Tofacitinib.

G prep 1. Prepare Stock & Working Solutions stress 2. Apply Stress Conditions (pH, Temp, Light, etc.) prep->stress sample 3. Sample at Timepoints (t=0, t=x, t=y...) stress->sample hplc 4. Analyze via RP-HPLC sample->hplc data 5. Quantify Peak Area & Calculate Degradation hplc->data report 6. Determine Kinetics & Degradation Profile data->report G start Unexpected Peaks in HPLC Chromatogram check_blank Run a solvent/buffer blank? start->check_blank peaks_present Peaks still present? check_blank->peaks_present Yes no_peaks Peaks are from sample. check_blank->no_peaks No contam_solvent Source: Contaminated Solvent/Reagent. Action: Use fresh HPLC-grade reagents. peaks_present->contam_solvent Yes peaks_present->no_peaks No compare_t0 Compare to t=0 sample? no_peaks->compare_t0 present_t0 Peaks present at t=0? compare_t0->present_t0 Yes degradant Source: Degradation product. Action: Correlate with stress conditions (pH, light, O2). compare_t0->degradant No impurity Source: Impurity in starting material. Action: Characterize impurity. present_t0->impurity Yes present_t0->degradant No

References

Cell viability problems with high concentrations of (3S,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3S,4S)-Tofacitinib Cell Viability Issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability problems with high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Janus kinases (JAKs).[1][2][3] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, which are crucial enzymes in the signaling pathways of numerous cytokines and growth factors involved in immune cell function and hematopoiesis.[1] By blocking these JAKs, Tofacitinib disrupts the JAK-STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This ultimately leads to a reduction in the inflammatory response.

Q2: I am observing significant cell death at high concentrations of this compound. Is this expected?

A2: At high concentrations, Tofacitinib can lead to decreased cell viability and induce apoptosis.[4][5][6] The cytotoxic effects of Tofacitinib have been observed to be dose-dependent.[6][7][8] For instance, in fibroblast-like synoviocytes, cytotoxic effects were noted to start at 100 nM and were highest at 800 nM.[8] The exact concentration at which cytotoxicity occurs can vary depending on the cell type and experimental conditions. It's crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: Tofacitinib is soluble in DMSO and ethanol at concentrations up to 100 mg/ml.[9][10] It has very poor solubility in water.[10] For long-term storage, it is recommended to store the lyophilized powder at -20°C, desiccated, for up to 24 months.[10] Once dissolved in a solvent like DMSO, the solution should be stored at -20°C and used within 3 months to maintain potency.[9][10] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[10]

Q4: Could off-target effects be contributing to the cell viability issues I'm seeing?

A4: While Tofacitinib preferentially inhibits JAK1 and JAK3, it can inhibit other kinases at higher concentrations, which may lead to off-target effects.[11] Some studies have identified potential off-targets of Tofacitinib, such as TRPM6, through computational and in vitro approaches.[12] Such off-target interactions could contribute to unexpected cellular responses and cytotoxicity, especially at high concentrations.

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cell death in my cell viability assay.

Possible Cause Troubleshooting Steps
High Concentration Toxicity Perform a dose-response curve to determine the IC50 and the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow it down based on the results.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
Compound Instability Prepare fresh stock solutions of Tofacitinib regularly and store them properly.[10] Avoid repeated freeze-thaw cycles by preparing aliquots.[10]
Cell Culture Conditions Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Variations in cell density and passage number can affect experimental outcomes.

Problem 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing.
Variability in Cell Health Standardize your cell culture procedures, including seeding density, passage number, and growth conditions, to minimize variability between experiments.
Assay-Specific Issues Optimize your cell viability assay (e.g., incubation times, reagent concentrations). Ensure that the chosen assay is appropriate for your experimental setup and that Tofacitinib does not interfere with the assay chemistry.

Quantitative Data Summary

Table 1: IC50 Values of Tofacitinib

Target IC50 (nM) Cell Type/Assay Condition
JAK13.2 - 6.1Recombinant human kinase protein / In vitro enzyme assay[10][13]
JAK24.1 - 12Recombinant human kinase protein / In vitro enzyme assay[10][13]
JAK31.6 - 8.0Recombinant human kinase protein / In vitro enzyme assay[10][13]
TYK2176In vitro enzyme assay[10]
IL-6 induced pSTAT3VariesRA-FLS[14]
TF-1 cells30,290PrestoBlue assay at 72h[15]

Table 2: Solubility of Tofacitinib

Solvent Solubility
DMSOUp to 100 mg/mL[9][10]
EthanolUp to 100 mg/mL[9][10]
WaterVery poorly soluble[10]
1X PBS5.9 mg/mL (Tofacitinib Citrate)[16]
Aqueous solution (pH 2.2)5.2 mg/mL[17][18]
Aqueous solution (pH 3.5)1.8 mg/mL[17][18]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the Tofacitinib-containing medium. Include appropriate controls (untreated cells, solvent control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylation & Dimerization Cytokine Cytokine Cytokine->CytokineReceptor Binding Tofacitinib This compound Tofacitinib->JAK Inhibition nucleus Nucleus STAT_dimer->nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) nucleus->GeneTranscription Modulation Troubleshooting_Workflow Start Start: High Cell Death Observed CheckConcentration Is the concentration within the optimal range? Start->CheckConcentration CheckSolvent Is the solvent concentration below the toxic threshold? CheckConcentration->CheckSolvent Yes OptimizeProtocol Optimize experimental protocol (e.g., cell density, assay) CheckConcentration->OptimizeProtocol No CheckCompound Is the compound stock fresh and properly stored? CheckSolvent->CheckCompound Yes CheckSolvent->OptimizeProtocol No CheckCells Are the cells healthy and in the correct growth phase? CheckCompound->CheckCells Yes CheckCompound->OptimizeProtocol No CheckCells->OptimizeProtocol No End Problem Resolved CheckCells->End Yes OptimizeProtocol->Start Re-evaluate

References

Refining experimental design for (3S,4S)-Tofacitinib studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (3S,4S)-Tofacitinib in their experiments. As the less active enantiomer of Tofacitinib, this compound serves as a crucial negative control in studies investigating the JAK-STAT signaling pathway.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a stereoisomer of Tofacitinib, a potent inhibitor of Janus kinases (JAKs). It is considered the less active S-enantiomer and is primarily used as a negative control in experiments to ensure that the observed effects of Tofacitinib are due to the specific inhibition of the JAK-STAT pathway by the more active enantiomer and not due to off-target effects.[1][2]

Q2: What is the mechanism of action of Tofacitinib?

A2: Tofacitinib is an inhibitor of Janus kinases, with a higher potency for JAK1 and JAK3 compared to JAK2.[3] By blocking these enzymes, Tofacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT signaling pathway ultimately reduces the inflammatory response by interfering with the signaling of several key cytokines, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[3][4]

Q3: What are the typical in vitro working concentrations for Tofacitinib?

A3: The effective in vitro concentration of Tofacitinib can vary depending on the cell type and experimental conditions. However, concentrations in the range of 25 nM to 1000 nM are commonly used in cell culture experiments.[5][6] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific model.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For in vivo experiments, further dilution in vehicles like saline with co-solvents such as PEG300 and Tween-80 may be necessary.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Western Blot for Phosphorylated STAT (p-STAT)
Issue Possible Cause Troubleshooting Steps
No or weak p-STAT signal in positive control Inactive cytokine stimulationEnsure the cytokine used for stimulation (e.g., IL-6, IFN-γ) is fresh and used at the optimal concentration.
Inefficient cell lysisUse a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein.
Poor antibody qualityUse a validated antibody for phosphorylated STAT. Check the antibody datasheet for recommended dilutions and blocking conditions.
No decrease in p-STAT with Tofacitinib treatment Inactive TofacitinibVerify the concentration and integrity of your Tofacitinib stock solution. Prepare fresh dilutions for each experiment.
Insufficient incubation timeEnsure cells are pre-incubated with Tofacitinib for an adequate period (e.g., 1-2 hours) before cytokine stimulation.
Incorrect Tofacitinib concentrationPerform a dose-response experiment to determine the effective concentration for your cell type.
High background on the blot Insufficient blockingBlock the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody detection.
Antibody concentration too highOptimize the primary and secondary antibody concentrations.
Flow Cytometry for Immune Cell Analysis
Issue Possible Cause Troubleshooting Steps
Poor cell viability Harsh cell preparationHandle cells gently during isolation and staining. Use a viability dye to exclude dead cells from your analysis.
Inappropriate bufferUse a suitable buffer for cell staining, such as PBS with 2% FBS.
Low fluorescence signal Incorrect antibody dilutionTitrate your antibodies to determine the optimal staining concentration.
Improper compensationSet up single-color controls to accurately compensate for spectral overlap.
Unexpected changes in cell populations with this compound Off-target effects of the compound or vehicleEnsure the vehicle control (e.g., DMSO) is at a non-toxic concentration. Compare results with the active Tofacitinib enantiomer.
Contamination of cell cultureRegularly check cell cultures for contamination.
Cytokine Quantification by ELISA
Issue Possible Cause Troubleshooting Steps
No or low cytokine detection in stimulated samples Insufficient stimulationOptimize the concentration of the stimulating agent and the incubation time.
Problem with ELISA kitCheck the expiration date of the kit and ensure all reagents are prepared correctly. Run the positive control provided with the kit.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of samples and reagents.
Inconsistent washingEnsure all wells are washed thoroughly and consistently between steps.
No effect of Tofacitinib on cytokine production Suboptimal Tofacitinib concentrationPerform a dose-response curve to find the IC50 for your specific cytokine and cell type.
Cytokine production is not JAK-STAT dependentConfirm that the production of the cytokine you are measuring is indeed regulated by the JAK-STAT pathway.

Data Presentation

Table 1: In Vitro IC50 Values of Tofacitinib for JAK Kinases

KinaseIC50 (nM)
JAK11.7 - 3.7
JAK21.8 - 4.1
JAK30.75 - 1.6
TYK216 - 34

Data synthesized from publicly available sources.[7]

Table 2: Example of Experimental Data from a Cell Proliferation Assay

TreatmentConcentration (nM)Proliferation (% of Control)
Vehicle (DMSO)-100%
This compound10095%
This compound100088%
Tofacitinib10045%
Tofacitinib100015%

Illustrative data.

Experimental Protocols

Western Blot for p-STAT3
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound or Tofacitinib at desired concentrations for 1-2 hours.

  • Stimulation: Stimulate cells with an appropriate cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Flow Cytometry for T-cell Activation and p-STAT5
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.

  • Treatment and Stimulation: Pre-incubate PBMCs with this compound or Tofacitinib for 1 hour. Stimulate with 100 ng/mL of IL-2 for 15 minutes at 37°C.[8]

  • Fixation: Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at 37°C.

  • Permeabilization: Permeabilize cells using a permeabilization buffer on ice for 30 minutes.

  • Staining: Stain cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular p-STAT5.

  • Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software, gating on the T-cell populations to assess p-STAT5 levels.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Receptor Dimerization & JAK Activation JAK3 JAK3 CytokineReceptor->JAK3 STAT STAT JAK1->STAT 3. STAT Phosphorylation JAK3->STAT pSTAT p-STAT STAT->pSTAT GeneTranscription Gene Transcription (Inflammation) pSTAT->GeneTranscription 4. Dimerization & Nuclear Translocation Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 S_Tofacitinib This compound (Control) S_Tofacitinib->JAK1 Minimal Inhibition S_Tofacitinib->JAK3 Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis CellCulture 1. Isolate/Culture Cells Treatment 2. Pre-treat with Controls & Tofacitinib CellCulture->Treatment Stimulation 3. Stimulate with Cytokine Treatment->Stimulation WesternBlot Western Blot (p-STAT) Stimulation->WesternBlot FlowCytometry Flow Cytometry (Immune Cell Phenotyping) Stimulation->FlowCytometry ELISA ELISA (Cytokine Levels) Stimulation->ELISA ProliferationAssay Proliferation Assay Stimulation->ProliferationAssay DataAnalysis 4. Data Analysis & Interpretation WesternBlot->DataAnalysis FlowCytometry->DataAnalysis ELISA->DataAnalysis ProliferationAssay->DataAnalysis

Caption: General experimental workflow for studying Tofacitinib's effects.

References

Minimizing off-target effects in (3S,4S)-Tofacitinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3S,4S)-Tofacitinib Experiments

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the use of this compound, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the approved drug, Tofacitinib?

This compound is a stereoisomer of Tofacitinib. The clinically approved and more commonly studied form is the (3R,4R)-enantiomer. While both are potent inhibitors of Janus kinases (JAKs), their stereochemistry can lead to differences in binding affinity, selectivity, and off-target effects. This compound is often considered a less active enantiomer.[1] It is crucial to use the correct isomer for your intended experiment and not assume identical activity profiles.

Q2: What is the primary mechanism of action for Tofacitinib?

Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane.[2] This signaling cascade, known as the JAK-STAT pathway, is crucial for processes like hematopoiesis and immune cell function.[2][3] Tofacitinib works by blocking the ATP-binding site of JAKs, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][4] This modulation of the JAK-STAT pathway ultimately reduces the production of inflammatory mediators.[5]

Q3: Which JAK isoforms does Tofacitinib inhibit?

Tofacitinib is often described as a pan-JAK inhibitor, meaning it can inhibit multiple JAK family members (JAK1, JAK2, JAK3, and TYK2).[6] However, it exhibits a degree of selectivity. It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[5][7] In cellular assays, tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK1 and/or JAK3.[8]

Q4: What are the potential off-target effects of Tofacitinib?

While Tofacitinib is targeted towards JAKs, it can interact with other kinases and proteins, leading to off-target effects. These unintended interactions can result in unforeseen biological consequences and side effects.[9] Kinome-wide screening has shown that Tofacitinib and other JAK inhibitors can be "promiscuous binders," interacting with proteins outside of the JAK family.[10] Such off-target activities could potentially explain some of the adverse effects observed in clinical use, such as an increased risk of infections or changes in lipid profiles.[5][11]

Q5: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of Controls: Include appropriate positive and negative controls in your assays. This can include using a structurally related but inactive compound or a different inhibitor with a known selectivity profile.

  • Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein.

  • Selectivity Profiling: If resources permit, perform a kinome scan to understand the broader selectivity profile of this compound under your experimental conditions.[6][12]

Troubleshooting Guides

Issue 1: Unexpected or contradictory results in cell-based assays.

  • Possible Cause: Off-target effects of this compound.

  • Troubleshooting Steps:

    • Verify On-Target Engagement: Confirm that this compound is inhibiting the intended JAK-STAT pathway in your cell system. A western blot for phosphorylated STAT proteins (p-STAT) is a common method.

    • Titrate the Compound: Perform a dose-response curve to determine the minimal concentration needed to inhibit the target. High concentrations are more likely to induce off-target effects.

    • Use a More Selective Inhibitor: Compare your results with a more selective JAK inhibitor, if available, to see if the unexpected phenotype persists.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.

Issue 2: High cell toxicity observed at effective concentrations.

  • Possible Cause: The observed toxicity may be an off-target effect or could be due to potent on-target inhibition of critical cellular pathways.

  • Troubleshooting Steps:

    • Assess Cell Viability: Use a sensitive cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic effects across a range of concentrations.

    • Time-Course Experiment: Determine if the toxicity is acute or develops over time. Shorter incubation times may be sufficient to observe the on-target effect while minimizing toxicity.

    • Investigate Apoptosis: Use assays for markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to understand the mechanism of cell death.

    • Consult Literature for Known Off-Targets: Research known off-targets of Tofacitinib that might be associated with cytotoxicity in your specific cell type.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Tofacitinib Against JAK Isoforms

KinaseIC50 (nM)Reference
JAK1/JAK356[2]
JAK1/JAK2406[2]
JAK2/JAK21377[2]
JAK16.1[13]
JAK212[13]
JAK38.0[13]
TYK2176[13]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition

This protocol is designed to confirm the on-target activity of this compound by measuring the inhibition of IL-6-induced STAT3 phosphorylation.

  • Cell Culture and Starvation: Plate your cells of interest (e.g., NK-92) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5-500 nM) for 1 hour.[13] Include a DMSO vehicle control.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that signals through the targeted JAK pathway (e.g., 10 ng/ml IL-2 or IL-6) for 15-30 minutes.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation A Hypothesis: This compound affects Cell Process X B Select Cell Line & Controls A->B C Determine Concentration Range (based on IC50 data) B->C D Dose-Response Assay (e.g., Cell Viability) C->D E On-Target Validation (e.g., Western Blot for p-STAT) C->E F Phenotypic Assay (e.g., Migration, Proliferation) C->F G Analyze Data: On-Target vs. Phenotypic Effect D->G E->G F->G H Unexpected Result? G->H I Conclusion: Phenotype is likely on-target H->I No J Troubleshoot: Consider off-target effects H->J Yes Troubleshooting_Tree Start Unexpected Experimental Result Q1 Is on-target (JAK) inhibition confirmed at the concentration used? Start->Q1 Action1 Perform Western Blot for p-STAT. Adjust concentration if needed. Q1->Action1 No Q2 Does the unexpected phenotype persist at lower, on-target concentrations? Q1->Q2 Yes A1_Yes Yes A1_No No Conclusion1 The high-concentration effect was likely off-target. Q2->Conclusion1 No Q3 Does an alternative, more selective JAK inhibitor replicate the phenotype? Q2->Q3 Yes A2_Yes Yes A2_No No Conclusion2 Phenotype is likely a result of on-target JAK inhibition. Q3->Conclusion2 Yes Conclusion3 Phenotype is likely an off-target effect of this compound. Consider kinome profiling. Q3->Conclusion3 No A3_Yes Yes A3_No No

References

Validation & Comparative

A Comparative Analysis of (3S,4S)-Tofacitinib and JAK1 Selective Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (3S,4S)-Tofacitinib against selective Janus Kinase 1 (JAK1) inhibitors. This analysis is supported by a compilation of experimental data from various studies and outlines detailed protocols for key evaluative experiments.

This compound, a pan-Janus Kinase (JAK) inhibitor, has been a significant therapeutic agent in the management of several inflammatory diseases. It primarily inhibits JAK1 and JAK3, with some activity against JAK2.[1][2] The development of second-generation JAK inhibitors with greater selectivity for specific JAK isoforms, particularly JAK1, has prompted comparative evaluations to understand the relative efficacy and safety of these agents. JAK1 selective inhibitors, such as Upadacitinib, Filgotinib, and Abrocitinib, are designed to offer a more targeted approach to modulating the immune response.[3][4]

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors, playing a pivotal role in immune function and hematopoiesis.[5] Tofacitinib's broader inhibition profile contrasts with the targeted action of JAK1 selective inhibitors, which primarily interfere with signaling pathways dependent on JAK1.[3] This guide delves into the comparative efficacy of these two classes of JAK inhibitors, presenting quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of this compound versus prominent JAK1 selective inhibitors in the context of Rheumatoid Arthritis (RA) and Atopic Dermatitis (AD), two conditions where these drugs are frequently evaluated.

Table 1: Comparative Efficacy in Rheumatoid Arthritis

Efficacy EndpointThis compound (5 mg BID)Upadacitinib (15 mg QD)Filgotinib (200 mg QD)Baricitinib (4 mg QD)
ACR20 Response Rate ~60%[6]~71-79% [7][8]~66%[9]~62%[9]
ACR50 Response Rate ~38%[6]~45-57% [10][11]~43%[9]~36%[9]
ACR70 Response Rate ~17%[6]~25-33% [10][11]~20%[9]~15%[9]
DAS28-CRP < 2.6 (Remission) ~34%[12]~48-50% [10][11]~37%[12]~34%[12]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein. Data are aggregated from multiple clinical trials and network meta-analyses.

Table 2: Comparative Efficacy in Atopic Dermatitis

Efficacy EndpointThis compound (off-label use)Abrocitinib (200 mg QD)Upadacitinib (30 mg QD)
EASI-75 Response Rate at Week 12 ~64%[13]~62.9% [14]~70%
IGA Response of 0 or 1 at Week 12 Not widely reported~47.5%[14]~48%
Peak Pruritus NRS ≥4-point improvement at Week 12 ~62%[13]~57.3% ~52%

EASI-75: Eczema Area and Severity Index 75% improvement. IGA: Investigator's Global Assessment. NRS: Numerical Rating Scale. Data are from various clinical trials.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/JAK3/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Tofacitinib This compound Tofacitinib->JAK1 Tofacitinib->JAK_other JAK1i JAK1 Selective Inhibitor JAK1i->JAK1

Caption: JAK-STAT pathway and points of inhibition.

Efficacy_Workflow Experimental Workflow for JAK Inhibitor Efficacy Comparison start Start in_vitro In Vitro Kinase Assays start->in_vitro cellular Cell-Based Assays (pSTAT Phosphorylation) in_vitro->cellular Determine cellular potency animal In Vivo Animal Models (e.g., Collagen-Induced Arthritis) cellular->animal Evaluate in a biological system clinical Human Clinical Trials (Phase I-III) animal->clinical Assess safety and efficacy in humans data Data Analysis & Comparison (IC50, ACR scores, etc.) clinical->data end End data->end

Caption: Workflow for comparing JAK inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare the efficacy of JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and JAK1 selective inhibitors against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Substrate peptide (e.g., IRS-1tide).

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (Tofacitinib and JAK1 selective inhibitors) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the specific recombinant JAK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay by Flow Cytometry

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated immune cells, providing a more physiologically relevant measure of a compound's activity.

Objective: To assess the potency of this compound and JAK1 selective inhibitors in blocking cytokine-mediated STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs.

  • RPMI 1640 medium.

  • Fetal bovine serum (FBS).

  • Test compounds (Tofacitinib and JAK1 selective inhibitors) dissolved in DMSO.

  • Cytokines for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1).

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., ice-cold 90% methanol).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT1).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours at 37°C.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.

  • Immediately stop the stimulation and fix the cells by adding fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

  • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STATs for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in staining buffer for analysis.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

  • Calculate the percent inhibition of pSTAT signaling for each compound concentration and determine the IC50 values.

Conclusion

The comparative analysis of this compound and JAK1 selective inhibitors reveals nuances in their efficacy profiles. While Tofacitinib demonstrates broad efficacy across a range of inflammatory conditions, the data suggests that certain JAK1 selective inhibitors may offer improved response rates for specific endpoints in diseases like rheumatoid arthritis. The choice between a pan-JAK inhibitor and a JAK1 selective inhibitor will likely depend on the specific indication, the desired balance between efficacy and safety, and the individual patient's characteristics. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future JAK inhibitors, facilitating further research and development in this critical area of immunology and pharmacology.

References

A Comparative Guide to the Stereospecificity of Tofacitinib's Effects on JAK Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of (3S,4S)-Tofacitinib and its other stereoisomers, confirming the critical role of stereochemistry in its mechanism of action as a Janus kinase (JAK) inhibitor. The data presented herein demonstrates the superior potency of the (3R,4R)-enantiomer, the active pharmaceutical ingredient in Xeljanz®, compared to its stereoisomeric counterparts.

Tofacitinib is a pivotal small molecule inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. Its efficacy stems from the targeted inhibition of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are central to the signaling of numerous cytokines involved in immune response and inflammation. The specific three-dimensional arrangement of atoms in the Tofacitinib molecule is paramount to its interaction with the ATP-binding pocket of these kinases.

Comparative Analysis of Stereoisomer Activity

The pharmacologically active form of Tofacitinib is the (3R,4R)-isomer.[1][2] The other stereoisomers, including its enantiomer this compound and the two diastereomers, (3R,4S)-Tofacitinib and (3S,4R)-Tofacitinib, have been shown to be significantly less active.[3][4]

The (3S,4S)-enantiomer is often monitored as a potential impurity in the final drug product due to its significantly lower pharmacological activity.[1][2]

Table 1: In Vitro Inhibitory Activity of (3R,4R)-Tofacitinib Against JAK Kinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) for the active (3R,4R)-stereoisomer of Tofacitinib against the different JAK family members, showcasing its pan-JAK inhibitory profile with a preference for JAK1 and JAK3.

Kinase TargetIC50 (nM)Reference
JAK1112[5]
JAK220[5]
JAK31[5]
TYK2Not specified

Note: IC50 values can vary between different studies and assay conditions. The data presented represents values from a consistent source for relative comparison.

Experimental Protocols

To ensure a comprehensive understanding of the data, the following are detailed methodologies for key experiments used to determine the efficacy and selectivity of JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK kinase.

Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of a substrate using ATP. A decrease in ADP production in the presence of the test compound indicates inhibition.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the specific recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3), a generic substrate (e.g., poly(Glu, Tyr)), and ATP in a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: The test compounds (different stereoisomers of Tofacitinib) are added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is allowed to proceed for a set period, typically 1 hour at room temperature, allowing the kinase to phosphorylate the substrate.

  • ADP Detection: An ADP-Glo™ Kinase Assay reagent is added, which terminates the kinase reaction and depletes the remaining ATP. A detection reagent is then added to convert the generated ADP into a luminescent signal.[3]

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within a cellular context, which is a direct downstream consequence of JAK activation.

Principle: Cytokine stimulation of specific cell lines or primary cells leads to JAK-mediated phosphorylation of STAT proteins. The inhibitory effect of a compound is quantified by measuring the reduction in the phosphorylated STAT signal.

Protocol:

  • Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.[5]

  • Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compounds (Tofacitinib stereoisomers) for a defined period (e.g., 30 minutes).[6]

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, or GM-CSF for JAK2) for a short duration (e.g., 15-30 minutes).[5][6]

  • Cell Lysis and Protein Quantification: The cells are lysed to extract the proteins, and the total protein concentration is determined.

  • Detection of pSTAT: The levels of phosphorylated STATs (e.g., pSTAT5, pSTAT3) and total STATs are measured using techniques such as:

    • Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total STAT proteins.[5]

    • Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for pSTATs, allowing for quantification in different cell populations.[5]

  • Data Analysis: The ratio of phosphorylated STAT to total STAT is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition of STAT phosphorylation against the compound concentration.

Visualizing the Mechanism of Action

To contextualize the experimental data, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression (Inflammation) Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK Inhibits ATP Binding Site

Caption: The JAK-STAT signaling pathway and the inhibitory action of (3R,4R)-Tofacitinib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cells 1. Culture Immune Cells (e.g., PBMCs) Preincubation 3. Pre-incubate Cells with Stereoisomers Cells->Preincubation Isomers 2. Prepare Stereoisomer Solutions ((3R,4R), (3S,4S), etc.) Isomers->Preincubation Stimulation 4. Stimulate with Cytokine (e.g., IL-6) Preincubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Detection 6. Detect pSTAT Levels (Western Blot / Flow Cytometry) Lysis->Detection Analysis 7. Calculate IC50 Values Detection->Analysis

Caption: Experimental workflow for comparing the cellular activity of Tofacitinib stereoisomers.

References

(3S,4S)-Tofacitinib vs. Next-Generation JAK Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of (3S,4S)-Tofacitinib against next-generation Janus kinase (JAK) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

The landscape of treatment for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. Tofacitinib, a first-generation JAK inhibitor, paved the way by demonstrating the therapeutic potential of targeting the JAK-STAT signaling pathway.[1][2] However, the quest for improved selectivity and safety profiles has led to the development of next-generation JAK inhibitors with more specific targets within the JAK family (JAK1, JAK2, JAK3, and TYK2). This guide provides a comprehensive benchmark of this compound against prominent next-generation inhibitors such as Filgotinib, Upadacitinib, and the TYK2-selective inhibitor Deucravacitinib.

Performance Data: A Head-to-Head Comparison

The selectivity of JAK inhibitors is a critical determinant of their efficacy and safety. While Tofacitinib was initially designed as a selective JAK3 inhibitor, it also demonstrates significant inhibition of JAK1 and to a lesser extent, JAK2.[1][3] This broader activity, often referred to as pan-JAK inhibition, can lead to off-target effects.[1] Next-generation inhibitors were developed to achieve greater selectivity for specific JAK isoforms, aiming to minimize side effects associated with the inhibition of multiple pathways.[2] For instance, Filgotinib and Upadacitinib are considered JAK1-selective, while Deucravacitinib exhibits high selectivity for TYK2.[4][5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for Tofacitinib and selected next-generation JAK inhibitors against different JAK isoforms. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 1-1120-1121-299-340JAK1/3 > JAK2
Upadacitinib 43-59110-470>10002300JAK1 > JAK2/3/TYK2
Filgotinib 10-3028-810810-1590116-530JAK1 > JAK2/3/TYK2
Deucravacitinib >10,000>10,000>10,0001.8TYK2 selective

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.[5][6][7]

Experimental Protocols: Methodologies for Evaluation

The characterization and comparison of JAK inhibitors rely on robust in vitro and cellular assays. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Objective: To determine the IC50 value of an inhibitor for each JAK isoform.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Test inhibitors at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a multi-well plate, add the assay buffer, the specific JAK enzyme, and the peptide substrate.

  • Add the diluted inhibitors to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]

  • Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method.[9]

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Phospho-STAT Flow Cytometry Assay

This assay assesses the functional activity of JAK inhibitors within a cellular context by measuring the phosphorylation of downstream STAT proteins.[10][11]

Objective: To determine the potency of an inhibitor in blocking cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[10][11]

Materials:

  • Fresh whole blood or isolated PBMCs from healthy donors.

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2).[10]

  • Test inhibitors at various concentrations.

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[10]

  • Flow cytometer.

Procedure:

  • Pre-incubate whole blood or PBMCs with serial dilutions of the test inhibitors for a specified time.[10]

  • Stimulate the cells with a specific cytokine to activate the target JAK-STAT pathway.

  • Fix the cells to preserve the phosphorylation state of the proteins.

  • Permeabilize the cells to allow intracellular antibody staining.

  • Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

  • Acquire data on a flow cytometer, gating on specific immune cell populations.

  • Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the presence of the inhibitor compared to the stimulated control.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of JAK inhibition, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor Binds JAK1 JAK Receptor->JAK1 Activates JAK2 JAK Receptor->JAK2 Activates JAK1->JAK2 Phosphorylate STAT1 STAT JAK1->STAT1 Phosphorylates STAT2 STAT JAK2->STAT2 Phosphorylates pSTAT1 pSTAT pSTAT2 pSTAT Dimer STAT Dimer pSTAT1->Dimer pSTAT2->Dimer DNA DNA Dimer->DNA Translocates & Binds GeneExpression Gene Expression DNA->GeneExpression Regulates

Caption: The JAK-STAT signaling pathway, a key regulator of immune responses.

Experimental_Workflow Experimental Workflow for JAK Inhibitor Selectivity Profiling cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis start Start cells Isolate PBMCs or use Whole Blood start->cells inhibitors Prepare Serial Dilutions of JAK Inhibitors start->inhibitors preincubation Pre-incubate cells with inhibitors cells->preincubation inhibitors->preincubation stimulation Stimulate with specific cytokines (e.g., IL-2, IL-6, IFN-α) preincubation->stimulation fix_perm Fix and Permeabilize Cells stimulation->fix_perm stain Stain with fluorescently labeled anti-pSTAT antibodies fix_perm->stain flow Acquire data on Flow Cytometer stain->flow data_analysis Analyze pSTAT levels flow->data_analysis ic50 Calculate IC50 values data_analysis->ic50 end End ic50->end

Caption: A typical workflow for assessing JAK inhibitor selectivity using cellular assays.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Disposal Protocol for (3S,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling (3S,4S)-Tofacitinib. Adherence to these procedures is essential to mitigate risks and ensure a safe research environment.

This compound is a potent Janus kinase (JAK) inhibitor. As with many active pharmaceutical ingredients (APIs), it requires specific handling procedures to prevent occupational exposure. The following information outlines the necessary personal protective equipment (PPE), safe handling practices, and compliant disposal methods.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets (SDS).

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesInspected prior to use. Must satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2]
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US).[1][2][3]
Respiratory Full-face respiratorTo be used if exposure limits are exceeded or irritation or other symptoms are experienced.[1]
Body Fire/flame resistant and impervious clothingWear appropriate protective clothing to prevent skin exposure.[1][2][4]

Standard Operating Procedures for Handling

Engineering Controls:

  • Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Personal Hygiene:

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[5]

  • Contaminated clothing should be removed immediately and washed before reuse.[6]

Emergency Procedures

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention if the person is not breathing.[1][2]

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water.

  • Consult a doctor.[1][2][6]

In Case of Eye Contact:

  • Rinse the eyes with pure water for at least 15 minutes.

  • Seek medical attention.[1][2][6]

In Case of Ingestion:

  • Rinse the mouth with water.

  • Do not induce vomiting.

  • Never give anything by mouth to an unconscious person.

  • Call a doctor or Poison Control Center immediately.[1][2][6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, and other disposable materials.

  • Liquid Waste: Solutions containing this compound.

  • Sharps: Contaminated needles, syringes, and glassware.

Disposal Procedure:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.

  • Containment:

    • Solid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste should be collected in a labeled, leak-proof, and chemically compatible container.

    • Sharps must be placed in a designated, puncture-resistant sharps container.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not let the chemical enter drains.[1]

The following diagram outlines the step-by-step disposal plan for waste generated from handling this compound.

Tofacitinib_Disposal_Plan cluster_disposal Disposal Plan for this compound Waste start Waste Generation segregate Segregate Waste start->segregate solid_waste Solid Waste (Gloves, Bench Paper) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste Sharps contain_solid Seal in Labeled Hazardous Waste Bag solid_waste->contain_solid contain_liquid Collect in Labeled Leak-Proof Container liquid_waste->contain_liquid contain_sharps Place in Puncture- Resistant Sharps Container sharps_waste->contain_sharps licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration contain_solid->licensed_disposal contain_liquid->licensed_disposal contain_sharps->licensed_disposal

Caption: Step-by-step disposal plan for Tofacitinib waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-Tofacitinib
Reactant of Route 2
Reactant of Route 2
(3S,4S)-Tofacitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.